Dactimicin
Description
related to fortimicin A; structure given in first source
Properties
CAS No. |
103531-05-1 |
|---|---|
Molecular Formula |
C18H36N6O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |
InChI Key |
VFBPKQSATYZKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Dactimicin chemical structure and properties
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactimicin's Assault on Gram-Positive Bacteria: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the aminoglycoside antibiotic dactimicin reveals a potent mechanism of action against Gram-positive bacteria, primarily driven by the inhibition of protein synthesis through targeted interaction with the bacterial ribosome. This in-depth guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's antibacterial strategy, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.
This compound, a pseudodisaccharide aminoglycoside, demonstrates significant bactericidal activity, particularly against methicillin-susceptible strains of Staphylococcus aureus.[1] Its core mechanism, like other aminoglycosides, involves a high-affinity binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[2][3] This binding event disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, ultimately resulting in cell death.[3]
Unraveling the Molecular Interaction: this compound and the Ribosome
The primary target of this compound within the bacterial cell is the 16S ribosomal RNA (rRNA) of the 30S subunit.[2] Aminoglycosides are known to bind to the A-site of the 16S rRNA, a region crucial for the correct decoding of messenger RNA (mRNA) codons.[3] This interaction induces a conformational change in the ribosome, which can lead to two main consequences:
-
Codon Misreading: The altered conformation of the A-site can cause the incorrect aminoacyl-transfer RNA (tRNA) to be incorporated into the growing polypeptide chain. This leads to the synthesis of aberrant proteins with altered functions, disrupting essential cellular processes.[3]
-
Inhibition of Translocation: this compound can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This blockage halts protein synthesis altogether.
While the precise binding site of this compound on the Staphylococcus aureus 30S subunit has not been definitively elucidated in the available literature, the general mechanism for aminoglycosides provides a strong framework for understanding its action.
Quantifying the Potency: this compound's Efficacy Against Gram-Positive Pathogens
The in vitro activity of this compound against various Gram-positive bacteria has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Strain Type | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible | - | [1] |
| Staphylococci | Methicillin-Resistant | Poorly Susceptible | [1] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Specific MIC values for methicillin-susceptible S. aureus were not provided in the cited abstract.
Visualizing the Mechanism and Experimental Workflow
To better understand the complex processes involved in this compound's mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action against Gram-positive bacteria.
Caption: Experimental workflows for studying this compound's activity.
Detailed Experimental Protocols
A thorough understanding of this compound's mechanism of action is built upon rigorous experimental methodologies. The following are generalized protocols for key assays used to characterize aminoglycoside antibiotics, which can be adapted for this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the minimum concentration of this compound required to inhibit the growth of a specific bacterium.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria, no antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
-
Materials:
-
Cell-free transcription-translation system (e.g., from E. coli)
-
Template DNA or mRNA (e.g., encoding a reporter protein like luciferase)
-
Amino acid mixture (including a labeled amino acid for detection)
-
This compound at various concentrations
-
Scintillation counter or luminometer
-
-
Procedure:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions.
-
Incubate the reactions at the optimal temperature to allow for protein synthesis.
-
Stop the reactions and quantify the amount of newly synthesized protein by measuring the incorporated radioactivity or the reporter protein activity (e.g., luminescence).
-
Calculate the concentration of this compound that inhibits protein synthesis by 50% (IC50).[4]
-
Ribosome Binding Assay (Filter Binding Method)
This assay determines the binding affinity of this compound to the 30S ribosomal subunit.
-
Materials:
-
Purified 30S ribosomal subunits from the target bacterium
-
Radioactively or fluorescently labeled this compound
-
Binding buffer
-
Nitrocellulose filters
-
Filter apparatus
-
Scintillation counter or fluorescence detector
-
-
Procedure:
-
Incubate a fixed concentration of 30S ribosomal subunits with varying concentrations of labeled this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose filter. The ribosomal subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Wash the filters to remove non-specifically bound this compound.
-
Quantify the amount of labeled this compound retained on the filters.
-
Analyze the data to determine the dissociation constant (Kd), which reflects the binding affinity.
-
Conclusion
This compound exerts its bactericidal effect on Gram-positive bacteria by targeting the 30S ribosomal subunit and disrupting protein synthesis. This in-depth guide provides a foundational understanding of its mechanism of action, supported by available data and established experimental protocols. Further research to elucidate the precise binding interactions of this compound with the ribosome of key Gram-positive pathogens will be crucial for optimizing its clinical use and for the development of next-generation aminoglycoside antibiotics.
References
- 1. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
Dactimicin's Mechanism of Action: A Comparative Analysis with Other Aminoglycosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dactimicin, a pseudodisaccharide aminoglycoside, presents a unique profile in the landscape of antibacterial agents. This document provides a comprehensive technical overview of the mechanism of action of this compound, juxtaposed with other clinically significant aminoglycosides such as gentamicin, amikacin, and tobramycin. We delve into the molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and the structural attributes that confer this compound its characteristic spectrum of activity, particularly against resistant strains. This guide consolidates quantitative data on antimicrobial efficacy, details relevant experimental methodologies, and employs visualizations to elucidate complex molecular pathways and experimental workflows, serving as a critical resource for researchers in antimicrobial drug discovery and development.
Introduction: The Aminoglycoside Landscape
Aminoglycosides are a class of potent, broad-spectrum bactericidal antibiotics that have been a cornerstone in the treatment of serious Gram-negative bacterial infections for decades. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1] By binding to the bacterial ribosome, they induce mistranslation of mRNA and ultimately disrupt the integrity of the bacterial cell membrane.[1]
The emergence of bacterial resistance to first-line aminoglycosides has necessitated the development of newer agents with improved stability against enzymatic modification. This compound, a derivative of fortimicin A, is one such molecule. Its structure, featuring a formimidoyl group, provides protection against certain aminoglycoside-modifying enzymes (AMEs), rendering it active against a number of gentamicin- and amikacin-resistant strains.[2] This guide will explore the nuances of this compound's mechanism of action in comparison to its predecessors.
Mechanism of Action: A Ribosomal Perspective
The bactericidal activity of aminoglycosides stems from their high-affinity binding to the 16S ribosomal RNA (rRNA) component of the 30S ribosomal subunit.[1] This interaction occurs primarily at the A-site, a critical region for decoding mRNA codons.
Ribosomal Binding and Protein Synthesis Inhibition
The binding of aminoglycosides to the A-site induces a conformational change in the 16S rRNA, forcing a "locked" state that mimics the binding of a cognate tRNA. This leads to several downstream consequences:
-
Codon Misreading: The distorted A-site allows for the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, stalling protein synthesis.
-
Disruption of the 70S Initiation Complex: Some aminoglycosides can interfere with the formation of the complete 70S ribosome, further halting protein synthesis at the initiation phase.
The accumulation of aberrant proteins and the overall disruption of protein synthesis are believed to be the primary contributors to the bactericidal effect of aminoglycosides.
The this compound Distinction
While sharing the fundamental mechanism of ribosomal binding with other aminoglycosides, this compound's efficacy against resistant strains is attributed to its structural resilience. The formimidoyl moiety in this compound sterically hinders the action of certain AMEs, particularly aminoglycoside 3-acetyltransferase (AAC(3)).[2] This enzyme is a common cause of resistance to gentamicin and other aminoglycosides. However, this compound remains susceptible to other AMEs, which defines its spectrum of activity.
Quantitative Comparison of Antimicrobial Activity
The in vitro activity of this compound compared to other aminoglycosides is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Organism/Group | This compound (MIC90) | Gentamicin (MIC90) | Amikacin (MIC90) | Tobramycin (MIC90) |
| Enterobacteriaceae | ||||
| Escherichia coli | ≤4 | >4 | ≤16 | >4 |
| Klebsiella pneumoniae | ≤4 | >4 | ≤16 | >4 |
| Serratia marcescens | ≤4 | >4 | >16 | >4 |
| Citrobacter diversus | ≤4 | >4 | >16 | >4 |
| Enterobacter agglomerans | ≤4 | >4 | >16 | >4 |
| Non-fermenters | ||||
| Pseudomonas aeruginosa | >128 | ≤4 | ≤16 | ≤4 |
| Gram-positives | ||||
| Staphylococcus aureus (methicillin-susceptible) | 2 (MIC50) | - | - | - |
| Staphylococcus aureus (methicillin-resistant) | >128 | - | - | - |
Data compiled from multiple sources.[1][2][3][4] MIC90 is the concentration required to inhibit 90% of isolates, while MIC50 inhibits 50%.
Experimental Protocols
Ribosome Binding Assay (Filter-Binding Method)
This assay quantifies the binding of a radiolabeled aminoglycoside to ribosomes.
Materials:
-
70S ribosomes from a suitable bacterial strain (e.g., E. coli)
-
Radiolabeled aminoglycoside (e.g., [3H]-dactimicin)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing a fixed concentration of 70S ribosomes and varying concentrations of the radiolabeled aminoglycoside in binding buffer.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound aminoglycoside will be retained on the filter, while unbound aminoglycoside will pass through.
-
Wash the filter with cold binding buffer to remove any non-specifically bound ligand.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Plot the amount of bound aminoglycoside as a function of its concentration to determine the binding affinity (Kd).
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of aminoglycosides on the translation of a reporter gene in a cell-free system.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
Varying concentrations of the aminoglycoside to be tested.
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's instructions, including the DNA template, S30 extract, and amino acid mixture.
-
Add varying concentrations of the aminoglycoside to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitate by filtering the mixture through a glass fiber filter.
-
Wash the filter with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each aminoglycoside concentration relative to a no-drug control.
Visualizing the Mechanisms
The following diagrams illustrate the core concepts of aminoglycoside action and experimental workflows.
Caption: General mechanism of aminoglycoside action on the bacterial ribosome.
Caption: Workflow for a ribosome filter-binding assay.
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Conclusion
This compound represents a valuable addition to the aminoglycoside armamentarium, demonstrating efficacy against certain resistant bacterial strains. Its mechanism of action, centered on ribosomal binding and the subsequent disruption of protein synthesis, is fundamentally similar to other aminoglycosides. However, its unique structural features provide a tangible advantage in overcoming specific enzymatic resistance mechanisms. The data and methodologies presented in this guide offer a foundational resource for the continued investigation and development of novel aminoglycosides to combat the ever-growing threat of antimicrobial resistance. Further research, particularly high-resolution structural studies of this compound in complex with the ribosome, will be crucial to fully elucidate its molecular interactions and guide the rational design of next-generation antibiotics.
References
- 1. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Amikacin, Gentamicin, Kanamycin, or Tobramycin - Antibacterial drugs - AntiinfectiveMeds.com [antiinfectivemeds.com]
Characterization of the Antibacterial Spectrum of Dactimicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a novel pseudo-disaccharide aminoglycoside antibiotic derived from the fermentation of Dactylosporangium matsuzakienzae.[1] Structurally, it is related to astromicin and is distinguished by the presence of a formimidoyl group, which contributes to its stability against certain aminoglycoside-modifying enzymes.[1] This guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed protocols for its in vitro characterization.
Mechanism of Action
As a member of the aminoglycoside class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[2] This process is initiated by the antibiotic's transport across the bacterial cell membrane, an energy-dependent process. Once in the cytoplasm, this compound binds to the 30S ribosomal subunit.[3] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of nonfunctional or truncated proteins, which is lethal to the bacterium.[3]
In Vitro Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Its efficacy is particularly noted against several species of the Enterobacteriaceae family. Notably, this compound retains activity against many gentamicin-resistant strains due to its stability against common aminoglycoside acetyltransferases (AACs).[1] However, its activity is reduced against bacteria producing certain adenyltransferases (AAD) or phosphotransferases (APH), such as Pseudomonas aeruginosa and some strains of Staphylococcus aureus.[1]
Table 1: Summary of this compound In Vitro Activity
| Bacterial Species | Resistance Profile | This compound Activity | Reference(s) |
| Gram-Negative | |||
| Serratia marcescens | Gentamicin-Resistant | More active than reference aminoglycosides (dibekacin, netilmicin, sisomicin, micronomicin). | [4] |
| Proteus vulgaris | - | More active than reference aminoglycosides. | [4] |
| Proteus rettgeri | - | More active than reference aminoglycosides. | [4] |
| Klebsiella oxytoca | - | More active than reference aminoglycosides. | [4] |
| Escherichia coli | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |
| Klebsiella pneumoniae | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |
| Enterobacter aerogenes | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |
| Enterobacter cloacae | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |
| Citrobacter freundii | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |
| Pseudomonas aeruginosa | - | Less active than reference aminoglycosides. Inactivated by AAD(2") and AAD(9) enzymes. | [1][4] |
| Proteus mirabilis | - | Less active than reference aminoglycosides. | [4] |
| Gram-Positive | |||
| Staphylococcus aureus | Methicillin-Susceptible | Good activity. | |
| Staphylococcus aureus | Methicillin-Resistant | Poorly susceptible. Inactivated by a combination of APH(2") and AAC(6') enzymes. | [1] |
| Other Gram-Positive Bacteria | - | Generally equally active as reference aminoglycosides (except netilmicin). | [4] |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of aminoglycosides.[5][6][7]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol Steps:
-
Media Preparation : Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The final concentrations of Ca²⁺ and Mg²⁺ should be within the CLSI-recommended ranges.
-
Antibiotic Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range.
-
Inoculum Preparation :
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation : Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following an MIC test to ascertain the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial inoculum.[8][9][10]
Protocol Steps:
-
Perform MIC Test : Complete the MIC determination as described in section 4.1.
-
Subculturing : From each well that shows no visible growth in the MIC test, pipette a small, standardized volume (e.g., 10 µL) and spread it onto a non-selective agar plate (e.g., Tryptic Soy Agar). Also, plate from the growth control well to confirm the viability of the inoculum.
-
Incubation : Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
Colony Counting : Count the number of colonies on each plate.
-
Result Interpretation : The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
Conclusion
This compound is a potent, rapidly bactericidal aminoglycoside with a valuable spectrum of activity, particularly against problematic Gram-negative pathogens, including some strains resistant to other aminoglycosides. Its efficacy against methicillin-susceptible Staphylococcus aureus is also noteworthy. However, its reduced activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus highlights the importance of targeted susceptibility testing. The provided protocols offer a standardized framework for the in vitro evaluation of this compound, which is crucial for ongoing research and development efforts in the field of antimicrobial agents.
References
- 1. In vitro activity of this compound and other aminoglycosides against bacteria producing aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clsi.org [clsi.org]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. goums.ac.ir [goums.ac.ir]
- 7. pid-el.com [pid-el.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
Dactimicin: A Technical Guide on its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin, more commonly known as Dactinomycin or Actinomycin D, is a potent antibiotic belonging to the actinomycin class of natural products.[1] Originally isolated from Streptomyces parvulus, it was the first antibiotic demonstrated to possess anticancer activity and has been utilized in clinical oncology since 1964.[1] This technical guide provides an in-depth overview of this compound's core molecular features, its mechanisms of action, and relevant experimental protocols for its study.
Molecular Profile
This compound is a complex polypeptide antibiotic. Its chemical structure consists of a phenoxazone ring chromophore linked to two identical cyclic pentapeptide lactone rings.
| Property | Value | Source |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | [2] |
| Molecular Weight | 1255.4 g/mol | [2] |
| CAS Number | 50-76-0 | [2] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA, leading to the inhibition of critical cellular processes. The two principal mechanisms are DNA intercalation and the stabilization of topoisomerase-DNA complexes.[1]
DNA Intercalation and Transcription Inhibition
This compound's planar phenoxazone ring intercalates into the minor groove of the DNA double helix, showing a strong preference for guanine-cytosine (GpC) sequences.[1] The two cyclic peptide rings extend into the minor groove, stabilizing the drug-DNA complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.[1] This halt in RNA synthesis prevents the production of proteins necessary for cellular growth and proliferation, ultimately leading to cell death. This is particularly effective against the rapidly dividing cells characteristic of cancer.
Topoisomerase Inhibition
This compound also interferes with the function of DNA topoisomerases I and II.[1][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription by creating transient single- and double-strand breaks, respectively. This compound stabilizes the "cleavable complex" formed between topoisomerase and DNA, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA strand breaks, which, if unrepaired, trigger apoptotic cell death.[4]
Induction of Apoptosis
The DNA damage and cellular stress induced by this compound activate apoptotic signaling pathways. This programmed cell death is a key component of its anticancer activity.
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced DNA damage can trigger both intrinsic and extrinsic apoptotic pathways. A key pathway involves the activation of Stress-Activated Protein Kinases (SAPK), also known as c-Jun N-terminal Kinases (JNK).[5][6] The JNK pathway, once activated by cellular stress, can promote apoptosis through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins.[5][6] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[7]
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol Workflow:
Detailed Steps:
-
Cell Plating: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[8]
-
Drug Treatment: Treat cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[8][9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Apoptosis Detection: Flow Cytometry with Annexin V and 7-AAD Staining
Flow cytometry can quantify the percentage of apoptotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and are stained by 7-aminoactinomycin D (7-AAD), a fluorescent DNA intercalator.
Protocol Summary:
-
Cell Treatment: Culture cells and treat with this compound for the desired time (e.g., 24 hours).[7]
-
Harvesting: Detach and collect both adherent and floating cells.
-
Staining: Resuspend cells in an Annexin V binding buffer and add fluorescently-labeled Annexin V and 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[10]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
| Cell Line | Assay | Endpoint | Value | Incubation Time | Source |
| A2780 (human ovarian cancer) | Cytotoxicity | Activity | 0.0017 µM | - | |
| A549 (human lung cancer) | Cytotoxicity | EC₅₀ | 0.000201 µM | 48 hrs | |
| PC3 (human prostate cancer) | Cytotoxicity | EC₅₀ | 0.000276 µM | 48 hrs | |
| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | % Apoptotic Cells | 23.2% | 2 hrs (at 5 µM) | |
| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | % Apoptotic Cells | 55.5% | 24 hrs (at 5 µM) | |
| SiHa (cervical cancer) | Apoptosis Induction | - | Significant increase in Annexin V positive cells | 24 hrs (at 100 ng/mL) | [7] |
| Pediatric Patients | Pharmacokinetics | Cₘₐₓ | 3.2 - 99.2 ng/mL | 15 minutes post-administration | [11] |
Conclusion
This compound remains a significant compound in cancer research and therapy due to its potent, multi-faceted mechanism of action centered on DNA disruption. Its ability to intercalate into DNA, inhibit transcription, and stabilize topoisomerase-DNA complexes culminates in the induction of apoptosis in rapidly proliferating cancer cells. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers investigating the therapeutic potential and cellular effects of this important molecule.
References
- 1. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactinomycin - Wikipedia [en.wikipedia.org]
- 3. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-treated SiHa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Formimidoyl Group in Dactimicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a novel pseudodisaccharide aminoglycoside antibiotic produced by the actinomycete Dactylosporangium matsuzakiense. A key structural feature that distinguishes this compound from other aminoglycosides, such as astromicin, is the presence of an N-formimidoyl group. This functional moiety plays a crucial role in the antibiotic's spectrum of activity and its resistance to certain aminoglycoside-modifying enzymes. This technical guide provides a comprehensive overview of the formimidoyl group in this compound, including its chemical structure, biosynthesis, and impact on antibacterial efficacy.
Chemical Structure of this compound and its Formimidoyl Group
This compound's chemical structure was elucidated as 4-amino-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-1-[(N-formimidoylglycyl)-methylamino]-6-O-methyl-L-chiro-inositol[1]. The formimidoyl group is part of the (N-formimidoylglycyl)-methylamino side chain attached to the fortamine moiety.
Biosynthesis of the Formimidoyl Group
While the complete biosynthetic pathway of this compound has not been fully elucidated, the formation of the formimidoyl group is believed to be a key enzymatic step. Studies on the biosynthesis of the related fortimicin-group antibiotics in Micromonospora olivasterospora and Streptomyces sannanensis suggest a common set of biosynthetic enzymes with shared substrate specificity. It is hypothesized that a specific formimidoyltransferase enzyme is responsible for the addition of the formimidoyl group to the glycyl moiety precursor. The biosynthesis of fortimicin-group antibiotics involves a series of enzymatic modifications of a pseudodisaccharide core. The introduction of the formimidoyl group is a late-stage modification that contributes to the final bioactivity of the molecule.
Antibacterial Activity and the Role of the Formimidoyl Group
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of the formimidoyl group is critical for its efficacy, particularly against strains that have developed resistance to other aminoglycosides. This group appears to protect the molecule from inactivation by certain aminoglycoside-modifying enzymes (AMEs).
For instance, this compound has been shown to be more resistant to inactivation by aminoglycoside 3-acetyltransferase compared to astromicin, a protective effect attributed to the formimidoyl group[2]. However, it is susceptible to inactivation by other enzymes such as AAC(3)-I[2].
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against a range of clinical isolates.
Table 1: MIC90 Values of this compound Against Various Bacterial Species
| Bacterial Species | MIC90 (mg/L) | Reference |
| Citrobacter sp. | 2 | [3] |
| Proteus sp. | 32 | [3] |
Table 2: Comparative MICs of this compound and Gentamicin Against Clinical Isolates
| Organism | This compound MIC (mg/L) | Gentamicin MIC (mg/L) |
| Enterobacteria | Generally one two-fold dilution step less active or equally active | - |
| Pseudomonas | Generally one two-fold dilution step less active or equally active | - |
| Acinetobacter | Several times more active | - |
| Staphylococci | Several times more active | - |
| Enterococci | Poor activity | Poor activity |
| Streptococci (Serogroup A) | Highly active | Highly active |
| Pneumococci | Highly active | Highly active |
| Data from Bergan, T. (1989). |
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of this compound from the fermentation broth of Dactylosporangium matsuzakiense involves the following steps, as briefly described in the literature[1]. A more detailed, generalized workflow for aminoglycoside discovery is presented below.
-
Fermentation: Cultivation of Dactylosporangium matsuzakiense in a suitable nutrient medium to promote this compound production.
-
Harvesting: Separation of the mycelium from the fermentation broth by centrifugation or filtration.
-
Cation-Exchange Chromatography: The clarified broth is passed through a cation-exchange resin column (e.g., Amberlite IRC-50). This compound, being a basic compound, binds to the resin.
-
Elution: The bound this compound is eluted from the resin using an appropriate buffer or salt solution.
-
CM-Sephadex Chromatography: Further purification of the this compound-containing fractions is achieved by chromatography on a CM-Sephadex column.
-
Desalting and Lyophilization: The purified fractions are desalted and then lyophilized to obtain the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using standard methods such as the agar dilution method.
-
Preparation of Media: Mueller-Hinton agar is prepared and sterilized.
-
Incorporation of Antibiotic: this compound is incorporated into the molten agar at various concentrations.
-
Inoculum Preparation: Bacterial strains are cultured overnight and the inoculum is standardized to a specific cell density (e.g., approximately 10^4 colony-forming units).
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Conclusion
The formimidoyl group is a defining feature of the aminoglycoside antibiotic this compound, contributing significantly to its antibacterial spectrum and its ability to evade some common mechanisms of bacterial resistance. Further research into the specific enzymes of the this compound biosynthetic pathway will be crucial for the potential bioengineering of novel aminoglycoside derivatives with enhanced therapeutic properties. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development.
References
- 1. Studies on a new aminoglycoside antibiotic, this compound. II. Isolation, structure and chemical degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Daptomycin-Membrane Interactions Using Native MS and Fast Photochemical Oxidation of Peptides in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
Dactimicin's Efficacy Against Aminoglycoside-Resistant Bacteria: A Technical Overview
Introduction
Dactimicin is a novel pseudodisaccharide aminoglycoside antibiotic distinguished by the presence of a formimidoyl group.[1][2] This structural feature contributes to its notable antibacterial activity, particularly against bacterial strains that have developed resistance to other commonly used aminoglycosides. The rise of aminoglycoside-modifying enzymes (AMEs) in clinically significant pathogens has compromised the efficacy of established drugs like gentamicin and amikacin, creating a pressing need for new agents that can circumvent these resistance mechanisms. This guide provides a detailed examination of this compound's activity against such resistant strains, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the mechanisms of resistance.
Core Activity and Spectrum
This compound demonstrates a broad spectrum of activity against a variety of bacteria. In comparative studies, its in vitro activity is similar to that of astromicin.[1] It has shown greater potency than amikacin and gentamicin against clinical isolates of Serratia marcescens.[1] However, its activity against Pseudomonas aeruginosa is reported to be lower than other aminoglycosides, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) frequently measured at >128 µg/ml.[1][3] Against susceptible strains of Staphylococcus aureus (methicillin-susceptible) and coagulase-negative staphylococci, the MIC for 50% of isolates (MIC50) is typically 2 µg/ml.[3]
Activity Against Resistant Strains: Circumventing Enzymatic Modification
The primary mechanism of resistance to aminoglycosides is enzymatic modification by AMEs. This compound has proven effective against many strains that produce these enzymes, making it a valuable agent against otherwise resistant bacteria.[1][2]
Mechanisms of Resistance and this compound's Stability
The most common forms of aminoglycoside resistance involve enzymatic modification through acetylation, phosphorylation, or adenylylation. This compound's unique structure, particularly the formimidoyl group, provides a degree of protection against some of these enzymes.[1]
This compound is notably active against organisms possessing a range of aminoglycoside-modifying enzymes, including:
-
AAC(2')-b
-
AAC(3)-II, -IV, and -V
-
AAC(6')-Ia, -Ib, -Ic, -II, and -IV[3]
However, its activity is compromised against strains that produce aminoglycoside 3-acetyltransferase (AAC(3)-I) and the bifunctional enzyme APH(2'')-AAC(6')-I.[1][3] While the AAC(3)-I enzyme can slowly acetylate this compound, this compound shows greater resistance to this inactivation compared to astromicin.[1][2] In the case of P. aeruginosa, a lack of activity appears to be related to permeability barriers, as its susceptibility increases in the presence of EDTA.[3]
Quantitative Data: MIC Values Against Resistant Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other aminoglycosides against various bacterial strains, including those known for resistance.
| Organism | Resistance Mechanism/Profile | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |
| Serratia marcescens | Clinical Isolates | More Active than Amikacin/Gentamicin | - | - | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | >128 (MIC90) | Less Active than this compound | - | [1][3] |
| Staphylococcus aureus | Methicillin-Susceptible | 2 (MIC50) | - | - | [3] |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible | 2 (MIC50) | - | - | [3] |
| Various Gram-Negative Bacteria | Expressing AAC(2')-b, AAC(3)-II/IV/V, AAC(6')-Ia/Ib/Ic/II/IV | Active | - | - | [3] |
| Various Gram-Negative Bacteria | Expressing AAC(3)-I | Inactive/Slowly Acetylated | - | - | [1][2][3] |
| Various Gram-Negative Bacteria | Expressing APH(2'')-AAC(6')-I | Inactive | - | - | [3] |
Experimental Protocols
The evaluation of this compound's in vitro activity is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the standard reference protocol.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of this compound against bacterial isolates.
-
Bacterial Suspension Preparation:
-
Subculture the test isolate onto a non-selective agar plate (e.g., Blood Agar or Nutrient Agar) and incubate for 18-24 hours at 35-37°C.[4]
-
Select several isolated colonies to prepare a direct saline suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial twofold dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted MHB to achieve the desired concentration range.[5] Each well will typically contain 100 µL of the diluted antibiotic solution.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial suspension (from step 1) to each well of the microtiter plate, except for the sterile control wells.[4]
-
Include a growth control (MHB + bacterial inoculum, no antibiotic) and a sterility control (MHB only) on each plate.[5]
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[6][7]
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Signaling Pathway of Aminoglycoside Resistance
Caption: Enzymatic inactivation of this compound by AMEs.
References
- 1. In vitro and in vivo antibacterial activities of this compound, a novel pseudodisaccharide aminoglycoside, compared with those of other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new, less toxic aminoglycoside antibiotic active against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. actascientific.com [actascientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Dactimicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a novel aminoglycoside antibiotic belonging to the pseudodisaccharide group. Its unique chemical structure, characterized by the presence of a formimidoyl moiety, confers a distinct spectrum of activity and resistance profile compared to other aminoglycosides. This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of this compound, summarizing key data on its antibacterial activity, detailing experimental protocols, and illustrating its mechanism of action.
Data Presentation: Antibacterial Activity of this compound
The in-vitro activity of this compound has been evaluated against a broad range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its potency.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 70 | 0.064 - 0.094 | 0.064 | 0.094 |
| Staphylococcus aureus (Methicillin-resistant) | 30 | 0.064 - 0.094 | 0.064 | 0.094 |
| Coagulase-negative staphylococci (Methicillin-susceptible) | 50 | 0.064 - 0.094 | 0.064 | 0.094 |
| Coagulase-negative staphylococci (Methicillin-resistant) | 50 | 0.094 - 0.25 | 0.094 | 0.25 |
| Streptococcus agalactiae | 63 | ≤0.125 - >16 | 0.5 | 0.5 |
Data compiled from a study on Staphylococcus strains isolated from blood and wound cultures and a study on multiresistant clinical isolates of Streptococcus agalactiae.[1][2]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Citrobacter spp. | 2 |
| Proteus spp. | 32 |
Note: More comprehensive data on a wider range of Gram-negative bacteria is needed for a complete profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro studies. The following sections describe the standard protocols for key experiments in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Culture the test organism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of a microtiter plate containing the different concentrations of this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC determination, with a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto an appropriate agar medium. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]
Post-Antibiotic Effect (PAE)
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Protocol:
-
Exposure: Expose a bacterial suspension (approximately 1-2 x 10^6 CFU/mL) to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control tube without the antibiotic.
-
Removal of Antibiotic: After the exposure period, remove the antibiotic by dilution (e.g., a 1:1000 dilution in pre-warmed CAMHB) or by centrifugation and washing the bacterial pellet.
-
Regrowth Monitoring: Incubate both the this compound-exposed and the control cultures. At regular intervals, determine the viable cell counts by plating serial dilutions.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[4]
Mandatory Visualization
Experimental Workflow for Time-Kill Assay
Caption: Workflow for a standard time-kill assay.
Mechanism of Action of this compound: Inhibition of Protein Synthesis
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, interfering with the translation process.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of daptomycin against multiresistant clinical isolates of Staphylococcus aureus and Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dactimicin Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a pseudo-disaccharide aminoglycoside antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for assessing its in vitro activity against relevant bacterial pathogens and is a key step in antimicrobial research and development. These application notes provide detailed protocols for performing this compound MIC testing using the broth microdilution and agar dilution methods, based on general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for aminoglycosides.
Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive breakpoints (Susceptible, Intermediate, Resistant) and quality control (QC) ranges for this compound have not been officially established. The information provided herein is for research purposes. Users should refer to the most current versions of the CLSI M100 document and EUCAST breakpoint tables for any updates. In the absence of official breakpoints, MIC values should be interpreted in the context of the experimental aims and in comparison to other tested compounds.
Data Presentation
Table 1: In Vitro Activity of this compound Against Selected Bacteria
| Bacterial Species | Reported this compound Activity |
| Gram-Positive Bacteria | Generally active. |
| Staphylococcus aureus | Active. |
| Gram-Negative Bacteria | |
| Escherichia coli | Active. |
| Klebsiella pneumoniae | Active. |
| Serratia marcescens (including gentamicin-resistant strains) | More active than some other aminoglycosides. |
| Proteus vulgaris | More active than some other aminoglycosides. |
| Pseudomonas aeruginosa | Less active than some other aminoglycosides. |
| Aminoglycoside-Modifying Enzyme Activity | |
| Strains with AAC(3)-I | This compound may still exhibit activity. |
Note: This table is a summary of reported in vitro activity and is not a substitute for experimental determination of MICs for specific isolates.
Experimental Protocols
Broth Microdilution Method
This method determines the lowest concentration of this compound in a liquid medium that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader (optional)
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., sterile deionized water). The exact concentration will depend on the desired final concentration range.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12 of a row.
-
Add 100 µL of the appropriate this compound working solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. The final this compound concentrations will now be half of the initial concentrations in the wells.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Agar Dilution Method
This method involves incorporating this compound into an agar medium, upon which the test organisms are inoculated.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85%) or PBS
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator)
-
Quality control (QC) bacterial strains
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar) to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.
-
Prepare a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each this compound-containing plate and the control plate with the prepared bacterial suspensions.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.
-
The growth control plate should show confluent growth in the inoculated spots.
-
Quality Control
Performing quality control is essential to ensure the accuracy and reproducibility of MIC testing.
QC Strains:
Standard ATCC® strains should be included with each batch of tests. For aminoglycosides, these typically include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Acceptable MIC Ranges:
As official this compound-specific QC ranges are not available in the latest CLSI or EUCAST documents, laboratories should establish their own internal QC ranges based on repeated testing (at least 20 data points). The results should be monitored using Levey-Jennings charts. For a general reference, the expected MIC ranges for other aminoglycosides against these QC strains can be consulted in the current CLSI M100 supplement.
Table 2: this compound MIC Quality Control Log
| Date | QC Strain | This compound Lot # | Media Lot # | Operator | MIC (µg/mL) | Within Range (Y/N) | Notes |
| E. coli ATCC 25922 | |||||||
| S. aureus ATCC 29213 | |||||||
| P. aeruginosa ATCC 27853 |
Mandatory Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Workflow for this compound Agar Dilution MIC Testing.
Standard Operating Procedure for Daptomycin Susceptibility Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Accurate determination of daptomycin susceptibility is crucial for clinical management and drug development. The in vitro activity of daptomycin is highly dependent on the presence of physiological concentrations of calcium ions. Therefore, adherence to standardized testing methodologies with appropriate calcium supplementation is paramount for reliable results.
This document provides detailed protocols for daptomycin susceptibility testing based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). The primary methods covered are broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and disk diffusion.
Key Methodologies
Broth Microdilution Method
The broth microdilution method is the reference method for determining the MIC of daptomycin[1]. It involves challenging a standardized bacterial inoculum with serial dilutions of daptomycin in a liquid growth medium.
Experimental Protocol:
-
Medium Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Supplement the CAMHB with calcium to a final concentration of 50 µg/mL[1][2].
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray[1].
-
-
Daptomycin Dilution: Prepare serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.12 to 128 µg/mL[3].
-
Inoculation of Microtiter Plate: Inoculate each well of the microtiter plate containing the daptomycin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air[4].
-
Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism[4].
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that can be used for some organisms. However, it has been shown to be unreliable for detecting some daptomycin-nonsusceptible strains[1][3]. Therefore, MIC methods are preferred. When performing disk diffusion, careful quality control is essential.
Experimental Protocol:
-
Medium Preparation: Use Mueller-Hinton Agar (MHA) with a consistent and appropriate calcium concentration. The calcium content of MHA can be variable and can significantly affect zone sizes[2].
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure uniform growth[5].
-
-
Disk Application:
-
Aseptically apply a 30-µg daptomycin disk to the surface of the inoculated agar plate[3].
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on established breakpoints.
Data Presentation
Table 1: Daptomycin MIC Interpretive Criteria (µg/mL) for Enterococcus species
| Species | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| E. faecalis | ≤2 | - | 4 | ≥8 |
| E. faecium | - | ≤4 | - | ≥8 |
Data based on CLSI guidelines. For E. faecium, a susceptible-dose dependent (SDD) breakpoint is established based on an increased dosage of 8-12 mg/kg/day[6][7]. Consultation with an infectious diseases specialist is recommended for infections with isolates in the SDD category[8].
Table 2: Quality Control (QC) Ranges for Daptomycin Susceptibility Testing
| QC Strain | Method | Daptomycin Concentration | Acceptable Range |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | - | 0.25 - 1 µg/mL |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution (MIC) | - | 1 - 4 µg/mL |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 30 µg | 19 - 25 mm |
| Enterococcus faecalis ATCC 29212 | Disk Diffusion | 30 µg | 13 - 19 mm |
QC ranges are based on CLSI standards. It is crucial to test QC strains with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results[9][10].
Visualizations
Caption: Workflow for Daptomycin Broth Microdilution Susceptibility Testing.
Caption: Workflow for Daptomycin Disk Diffusion Susceptibility Testing.
References
- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute. [vivo.weill.cornell.edu]
- 7. A Pharmacovigilance Analysis of Daptomycin Use Based on CLSI Susceptible Dose-Dependent Category - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.iacld.com [en.iacld.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. gcsmc.org [gcsmc.org]
Application Notes and Protocols for Dactimicin Time-Kill Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a pseudo-disaccharide aminoglycoside antibiotic. Aminoglycosides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death. Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed methodology for performing a time-kill kinetics assay to evaluate the activity of this compound against susceptible bacterial strains.
Principle of Time-Kill Kinetics Assay
The time-kill kinetics assay measures the change in bacterial population density (colony-forming units per milliliter, CFU/mL) over a specified period in the presence of an antimicrobial agent. By comparing the rate of killing at different concentrations of the antibiotic to a growth control, the bactericidal or bacteriostatic nature of the drug can be determined. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1]
Signaling Pathway: Mechanism of Action of Aminoglycosides
Caption: General mechanism of action of aminoglycoside antibiotics.
Experimental Workflow: this compound Time-Kill Kinetics Assay
Caption: Workflow for the this compound time-kill kinetics assay.
Materials and Reagents
-
This compound reference standard
-
Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Sterile micropipette tips
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Vortex mixer
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter
Experimental Protocol
1. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water) at a concentration of 100 times the highest desired test concentration.
-
Perform serial dilutions of the stock solution to prepare working solutions that, when added to the test tubes, will yield the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration [MIC]).
3. Time-Kill Assay Procedure
-
Label sterile culture tubes for each this compound concentration to be tested, a growth control (no antibiotic), and a sterility control (no bacteria).
-
Add the appropriate volume of CAMHB to each tube.
-
Add the corresponding volume of the this compound working solutions to the labeled tubes.
-
Inoculate all tubes (except the sterility control) with the prepared bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each tube should be consistent (e.g., 10 mL).
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.
-
Incubate all tubes at 37°C, with shaking if appropriate for the organism.
4. Bacterial Enumeration
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The use of a spiral plater can enhance efficiency and accuracy.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
Data Presentation and Analysis
The results of the time-kill assay are typically presented as a plot of the log10 CFU/mL versus time for each this compound concentration and the growth control. The data can also be summarized in a table for clear comparison.
Table 1: Illustrative Time-Kill Kinetics Data for this compound against a Susceptible Organism
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 | 5.71 |
| 2 | 6.85 | 6.20 | 5.15 | 4.30 | 3.50 | <2.00 |
| 4 | 7.90 | 6.50 | 4.80 | 3.10 | <2.00 | <2.00 |
| 8 | 8.80 | 7.10 | 4.20 | <2.00 | <2.00 | <2.00 |
| 24 | 9.20 | 8.50 | 3.50 | <2.00 | <2.00 | <2.00 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Interpretation of Results:
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]
-
Concentration-Dependent Killing: Increased rate and extent of killing with increasing antibiotic concentrations.
-
Time-Dependent Killing: Killing activity is dependent on the duration of exposure above the MIC.
Conclusion
The time-kill kinetics assay is a robust method for characterizing the in vitro activity of this compound. The detailed protocol provided in these application notes offers a standardized approach for researchers to evaluate the pharmacodynamic properties of this aminoglycoside antibiotic against relevant bacterial pathogens. Adherence to this methodology will ensure the generation of reproducible and comparable data, which is crucial for preclinical drug development and for understanding the antimicrobial potential of this compound.
References
Application Notes and Protocols for Synergy Testing of Dactimicin and β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Combination therapy, utilizing two or more antimicrobial agents, is a crucial strategy to combat these challenging infections. This document provides detailed application notes and protocols for performing synergy testing with Dactimicin, an aminoglycoside antibiotic, and β-lactam antibiotics. The synergistic interaction between these two classes of antibiotics can result in enhanced bactericidal activity and may offer a therapeutic advantage against resistant strains.
Note on this compound: The term "this compound" is not widely referenced in scientific literature. It is presumed to be a member of the aminoglycoside class of antibiotics. The protocols and principles outlined in this document are based on the well-established synergistic interactions between aminoglycosides (e.g., gentamicin, amikacin) and β-lactams. Researchers should adapt these protocols based on the specific characteristics of the this compound compound being tested.
Principle of Synergy
The synergistic effect of combining aminoglycosides and β-lactams stems from their distinct mechanisms of action. β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[1][2] This disruption of the cell wall integrity is believed to facilitate the intracellular uptake of aminoglycosides. Aminoglycosides, once inside the bacterial cell, bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately cell death.[3] This combined assault on two critical cellular processes often results in a greater antimicrobial effect than the sum of the individual agents.
Experimental Protocols
Two primary methods are widely used to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[4][5][6]
a. Materials:
-
This compound (or representative aminoglycoside) stock solution
-
β-lactam antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
b. Experimental Workflow:
Caption: Workflow for the checkerboard synergy assay.
c. Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and the β-lactam antibiotic in CAMHB in separate tubes or deep-well plates. The concentration range should typically span from 4-8 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the y-axis (e.g., rows A-G), add 50 µL of each this compound dilution, creating a gradient of decreasing concentration from top to bottom. Row H will contain no this compound (growth control and β-lactam only MIC).
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each β-lactam dilution, creating a gradient of decreasing concentration from left to right. Column 11 will contain no β-lactam (growth control and this compound only MIC). Column 12 will serve as a growth control with no antibiotics.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
d. Data Presentation and Interpretation:
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of this compound (FIC A): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam (FIC B): (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FICI = FIC A + FIC B
The lowest FICI value is reported. The results are interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 1: Example Checkerboard Assay Data for this compound and a β-Lactam against Pseudomonas aeruginosa
| This compound (µg/mL) | β-Lactam (µg/mL) | FIC this compound | FIC β-Lactam | FICI | Interpretation |
| 4 (MIC alone) | 0 | 1.00 | 0.00 | 1.00 | - |
| 2 | 8 | 0.50 | 0.25 | 0.75 | Indifference |
| 1 | 4 | 0.25 | 0.125 | 0.375 | Synergy |
| 0.5 | 16 | 0.125 | 0.50 | 0.625 | Indifference |
| 0 | 32 (MIC alone) | 0.00 | 1.00 | 1.00 | - |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
a. Materials:
-
This compound and β-lactam stock solutions
-
Culture tubes or flasks
-
CAMHB
-
Bacterial inoculum (prepared to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL)
-
Incubator with shaking capabilities (35-37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader, colony counter)
b. Experimental Workflow:
Caption: Workflow for the time-kill curve assay.
c. Procedure:
-
Setup: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 0.5 x MIC or MIC)
-
β-lactam alone (e.g., at 0.5 x MIC or MIC)
-
This compound and β-lactam in combination (at the same concentrations as the individual tubes)
-
-
Inoculation: Inoculate all tubes with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
d. Data Presentation and Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Table 2: Example Time-Kill Assay Data for this compound and a β-Lactam against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) (log10 CFU/mL) | β-Lactam (0.5x MIC) (log10 CFU/mL) | This compound + β-Lactam (log10 CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 4 | 7.20 | 5.50 | 5.60 | 4.10 |
| 8 | 8.50 | 5.30 | 5.40 | 3.20 |
| 24 | 9.10 | 5.10 | 5.25 | < 2.00 |
Mechanism of Synergy Visualization
The following diagram illustrates the proposed mechanism of synergy between this compound (as a representative aminoglycoside) and β-lactam antibiotics.
Caption: Mechanism of synergy between β-lactams and this compound.
Conclusion
The combination of this compound and β-lactam antibiotics holds promise for treating infections caused by resistant bacteria. The protocols for checkerboard and time-kill assays provided herein offer robust methods for quantifying the synergistic potential of such combinations. Careful execution of these experiments and accurate interpretation of the data are essential for guiding preclinical and clinical development of new therapeutic strategies. It is recommended that both methods be used to provide a comprehensive understanding of the pharmacodynamic interaction.
References
- 1. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Inoculum-Based Dosing: A Novel Concept for Combining Time with Concentration-Dependent Antibiotics to Optimize Clinical and Microbiological Outcomes in Severe Gram Negative Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Determination of Dactimicin's Post-Antibiotic Effect (PAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is a pseudo-disaccharide aminoglycoside antibiotic with notable bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] A key pharmacodynamic parameter for aminoglycosides is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC).[3][4] Understanding the PAE of this compound is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[5] These application notes provide detailed protocols for the in vitro determination of this compound's PAE.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[3] This interaction disrupts protein synthesis by causing misreading of mRNA, which leads to the production of non-functional proteins and ultimately results in bacterial cell death.[3] The PAE of aminoglycosides is attributed to the slow recovery of ribosomes after the antibiotic has been removed from the environment.[4]
Data Presentation
The following tables summarize the in vitro PAE of this compound and a comparable aminoglycoside, amikacin, against various bacterial strains.
Table 1: In Vitro Post-Antibiotic Effect (PAE) of this compound
| Bacterial Strain | This compound Concentration | Exposure Time (hours) | PAE (hours) |
| Enterobacter cloacae | Not Specified | Not Specified | 1.0 |
| Escherichia coli | Not Specified | Not Specified | 2.4 |
Data for this table is limited due to the scarcity of published studies on this compound's PAE.
Table 2: In Vitro Post-Antibiotic Effect (PAE) of Amikacin (for comparison)
| Bacterial Strain | Amikacin Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Escherichia coli | 10 | 2 | 1.5 - 2.2 |
| Pseudomonas aeruginosa | 10 | 2 | 1.5 - 2.2 |
| Staphylococcus aureus | 10 | 2 | 1.5 - 2.2 |
| Escherichia coli (two strains) | Serum Concentrations | 1 | 3.0 - 7.0 |
| Pseudomonas aeruginosa (two strains) | Serum Concentrations | 1 | 3.0 - 7.0 |
This data is provided as a reference due to amikacin being a structurally and functionally similar aminoglycoside.[6]
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Amikacin
| Bacterial Strain | This compound MIC90 (mg/L) | Amikacin MIC90 (mg/L) |
| Citrobacter sp. | 2 | Not Specified |
| Proteus sp. | 32 | Not Specified |
| Escherichia coli | Not Specified | ≤16 |
| Klebsiella pneumoniae | Not Specified | ≤16 |
| Pseudomonas aeruginosa | Not Specified | ≤16 |
| Methicillin-Susceptible Staphylococcus aureus | Good Activity | Not Specified |
MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited.[2][7]
Experimental Protocols
This section provides a detailed methodology for determining the in vitro PAE of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against the test organism, which is essential for setting the antibiotic concentration in the PAE assay.
Materials:
-
This compound powder
-
Test bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
Objective: To quantify the duration of PAE after bacterial exposure to this compound.
Materials:
-
Log-phase culture of the test organism in CAMHB (~10^6 CFU/mL)
-
This compound solution at a concentration of 4x to 8x the predetermined MIC
-
Sterile centrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
CAMHB (pre-warmed to 37°C)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Incubator shaker
Procedure:
-
Exposure to this compound:
-
Prepare two flasks containing the log-phase bacterial culture.
-
To one flask (test), add this compound to achieve the desired concentration (e.g., 4x MIC).
-
The second flask (control) receives no antibiotic.
-
Incubate both flasks at 37°C with shaking for 1-2 hours.
-
-
Removal of this compound:
-
After the exposure period, centrifuge the test culture to pellet the bacteria.
-
Remove the supernatant containing this compound.
-
Wash the bacterial pellet twice with sterile PBS to remove any residual antibiotic.
-
Resuspend the final pellet in pre-warmed CAMHB to the original volume.
-
The control culture should be subjected to the same centrifugation and washing steps.
-
-
Regrowth Monitoring:
-
Take samples from both the test and control cultures at time zero (immediately after resuspension) and at regular intervals (e.g., every hour) for up to 8 hours.
-
Perform serial dilutions of each sample in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Calculation of PAE:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the count of the this compound-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL from the initial count.
-
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro PAE determination.
References
- 1. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological characterization of this compound: antibacterial activity towards gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Externally validated population pharmacokinetics of amikacin and evaluation of dosage regimen based on achieved serum concentrations in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro potency of amikacin and comparators against E. coli, K. pneumoniae and P. aeruginosa respiratory and blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daptomycin Susceptibility Testing using Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Daptomycin against Gram-positive bacteria using the agar dilution method. This method is a standardized procedure crucial for antimicrobial susceptibility testing, providing quantitative results for the in vitro activity of an antimicrobial agent. Adherence to this protocol, which is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), is essential for accurate and reproducible results.
Principle of Agar Dilution for Daptomycin Susceptibility
The agar dilution method involves incorporating serial twofold dilutions of Daptomycin into Mueller-Hinton agar. A critical component for accurate Daptomycin testing is the supplementation of the medium with a physiological concentration of calcium ions (Ca²⁺), as Daptomycin's antibacterial activity is dependent on calcium.[1][2] Standardized bacterial inocula are then spotted onto the surface of the agar plates containing different concentrations of the antibiotic. Following incubation, the MIC is determined as the lowest concentration of Daptomycin that completely inhibits the visible growth of the test organism.
Data Presentation
Quality Control (QC) Ranges
Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and precision of the results. The following table summarizes the acceptable MIC ranges for Daptomycin against reference QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). These QC strains should be tested with each batch of susceptibility tests.
| Quality Control Strain | ATCC Number | Daptomycin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Interpretive Criteria for Daptomycin MICs
The clinical significance of the MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an organism as susceptible, intermediate, or resistant to a particular antimicrobial agent. The following tables provide the Daptomycin MIC interpretive criteria from both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Interpretive Breakpoints (µg/mL)
| Organism | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤1 | - | - | - |
| Enterococcus faecium | - | ≤4 | - | ≥8 |
| Enterococcus faecalis | ≤2 | - | 4 | ≥8 |
| Streptococcus spp. (excluding S. pneumoniae) | ≤1 | - | - | - |
EUCAST Interpretive Breakpoints (µg/mL)
| Organism | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | ≤1 | >1 |
| Enterococcus faecalis | ≤2 | >2 |
| Enterococcus faecium | ≤4 | >4 |
| Group A, B, C, G Streptococci | ≤1 | >1 |
Experimental Protocols
Materials
-
Daptomycin analytical powder
-
Mueller-Hinton Agar (MHA) powder
-
Calcium Chloride (CaCl₂)
-
Sterile distilled water
-
Sterile saline (0.85% NaCl)
-
Petri dishes (90 or 150 mm)
-
Sterile pipettes and tubes
-
Micropipettes and sterile tips
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
-
Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
Test bacterial isolates
Preparation of Media and Reagents
-
Daptomycin Stock Solution:
-
Prepare a stock solution of Daptomycin at a concentration of 5120 µg/mL.
-
Weigh the appropriate amount of Daptomycin powder based on its potency.
-
Dissolve the powder in a suitable solvent as recommended by the manufacturer (typically sterile water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -70°C.
-
-
Calcium Chloride Stock Solution (10 mg/mL Ca²⁺):
-
Dissolve 3.68 g of CaCl₂·2H₂O in 100 mL of sterile distilled water.
-
Filter-sterilize the solution and store it at 4°C.
-
-
Calcium-Supplemented Mueller-Hinton Agar (Ca-MHA):
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
After autoclaving and cooling the molten agar to 45-50°C, add the sterile calcium chloride stock solution to achieve a final concentration of 50 mg/L (50 µg/mL) of Ca²⁺.[1][3] For example, add 5 mL of the 10 mg/mL Ca²⁺ stock solution per liter of MHA.
-
Mix the supplemented agar thoroughly but gently to avoid bubble formation.
-
Agar Dilution Plate Preparation
-
Preparation of Daptomycin Working Solutions:
-
Perform serial twofold dilutions of the Daptomycin stock solution in sterile distilled water to obtain a range of concentrations that will result in the desired final concentrations in the agar plates (e.g., 0.06 to 32 µg/mL).
-
-
Incorporation of Daptomycin into Agar:
-
For each concentration, add 1 part of the Daptomycin working solution to 9 parts of molten Ca-MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).
-
Mix each agar-antibiotic mixture thoroughly and pour it into sterile Petri dishes to a depth of 3-4 mm.
-
Prepare a growth control plate containing Ca-MHA without any Daptomycin.
-
Allow the agar to solidify at room temperature. The plates can be stored at 2-8°C for up to 5 days.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.
Inoculation and Incubation
-
Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the final bacterial suspension onto the surface of each agar plate, including the growth control plate. This will deliver approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Daptomycin at which there is no visible growth, a faint haze, or a single colony.
-
The growth control plate must show confluent growth for the results to be valid.
-
The MICs for the QC strains must fall within the acceptable ranges.
Visualizations
Experimental Workflow for Daptomycin Agar Dilution
Caption: Workflow for Daptomycin Agar Dilution Susceptibility Testing.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.iacld.com [en.iacld.com]
- 3. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Setting up a Dactinomycin Checkerboard Synergy Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactinomycin, also known as Actinomycin D, is a potent chemotherapy agent used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1] Its primary mechanism of action involves intercalating into DNA at the transcription initiation complex, thereby inhibiting RNA synthesis and preventing cancer cell proliferation.[1][2][3] To enhance therapeutic efficacy and overcome potential drug resistance, dactinomycin is often used in combination with other chemotherapeutic agents.[1]
A checkerboard synergy assay is a robust in vitro method used to systematically evaluate the interactions between two compounds.[4][5] This technique allows for the determination of whether the combined effect of the drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less than the sum of their individual effects).[4][5] The results are quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[4][6]
These application notes provide a detailed protocol for setting up and performing a dactinomycin checkerboard synergy assay using cancer cell lines to identify potential synergistic drug combinations for further preclinical development.
Mechanism of Action of Dactinomycin
Dactinomycin exerts its cytotoxic effects by binding to DNA, which interferes with the elongation of the RNA chain by RNA polymerase.[1] This disruption of transcription effectively halts the production of proteins necessary for cell growth and division, leading to cell death.[7] This action is particularly effective against rapidly dividing cancer cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Culture Media: As recommended by the cell line supplier (e.g., DMEM, McCoy's 5a Medium).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dactinomycin (powder)
-
Synergistic Agent (Drug B)
-
Dimethyl Sulfoxide (DMSO) for drug stock preparation
-
Cell Viability Reagent:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol).[1]
-
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
Drug Preparation
-
Prepare a 1 mM stock solution of Dactinomycin in DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a stock solution of the second drug (Drug B) in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 10 mM or as appropriate.
-
On the day of the experiment, prepare working solutions of both drugs by diluting the stock solutions in the complete cell culture medium.
Checkerboard Assay Setup
-
Determine the MIC/IC50 of Single Agents: Before performing the synergy assay, determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of Dactinomycin and Drug B individually for the chosen cell line. This will inform the concentration range to be used in the checkerboard assay. A typical starting range for Dactinomycin in vitro is in the nanomolar to low micromolar range.[14][15]
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] The optimal seeding density may vary between cell lines and should be determined empirically.[16]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Dilution and Addition (Checkerboard Layout):
-
Prepare serial dilutions of Dactinomycin and Drug B in the complete culture medium.
-
Add 50 µL of the Dactinomycin dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the Drug B dilutions vertically down the plate (e.g., rows A-G).
-
Column 11 should contain only the dilutions of Drug B to determine its individual MIC/IC50.
-
Row H should contain only the dilutions of Dactinomycin to determine its individual MIC/IC50.
-
Well H12 should contain cells with no drugs (growth control).
-
The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Cell Viability Assessment (MTT Assay)
-
After the 72-hour incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
Carefully remove the medium from each well.
-
Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data in a structured table. The table should include the concentrations of Dactinomycin and Drug B, the corresponding cell viability (as a percentage of the control), and the calculated Fractional Inhibitory Concentration (FIC) for each combination.
Table 1: Example of Checkerboard Assay Data Presentation
| Dactinomycin (nM) | Drug B (µM) | % Cell Viability | FIC Dactinomycin | FIC Drug B | FICI | Interpretation |
| 0 | 0 | 100 | - | - | - | - |
| 1 | 0 | 85 | - | - | - | - |
| 2 | 0 | 55 | - | - | - | - |
| 4 | 0 | 50 (MIC) | - | - | - | - |
| 0 | 5 | 90 | - | - | - | - |
| 0 | 10 | 60 | - | - | - | - |
| 0 | 20 | 50 (MIC) | - | - | - | - |
| 1 | 5 | 48 | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 10 | 25 | 0.5 | 0.5 | 1.0 | Additivity |
| ... | ... | ... | ... | ... | ... | ... |
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The interaction between Dactinomycin and Drug B is quantified by calculating the FICI.
Formula:
FICI = FIC of Dactinomycin + FIC of Drug B
Where:
-
FIC of Dactinomycin = (MIC of Dactinomycin in combination) / (MIC of Dactinomycin alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
The lowest FICI value obtained from all the tested combinations is reported as the FICI for the drug combination.
Conclusion
The checkerboard synergy assay is a valuable tool for screening and identifying effective drug combinations involving dactinomycin. By following this detailed protocol, researchers can generate reliable and reproducible data to guide the selection of promising combination therapies for further investigation in preclinical and clinical settings. The quantitative analysis using the FICI provides a clear and standardized method for interpreting the nature of the drug interaction, ultimately aiding in the development of more effective cancer treatments.
References
- 1. goldbio.com [goldbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. real-research.com [real-research.com]
- 5. Comprehensive Biology and Genetics Compendium of Wilms Tumor Cell Lines with Different WT1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATCC A-204; Rhabdomyosarcoma; Human (Homo sapiens), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. chondrex.com [chondrex.com]
- 8. Human Rhabdomyosarcoma Cell Lines for Rhabdomyosarcoma Research: Utility and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. citeab.com [citeab.com]
- 10. cancertools.org [cancertools.org]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Wilms1 Cells [svenbiolabs.cz]
- 13. Wilms´ tumor 17.94 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 14. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
Dactimicin Stability and Storage: Application Notes for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactimicin is an aminoglycoside antibiotic with potent activity against a range of bacteria. Proper handling and storage of this compound in the laboratory are crucial for maintaining its potency and ensuring the reliability and reproducibility of experimental results. These application notes provide a summary of stability data, recommended storage conditions, and protocols for stability assessment based on available information for closely related compounds, which can serve as a valuable guideline for handling this compound.
This compound: General Storage Recommendations
Based on general practices for aminoglycoside antibiotics, the following storage conditions are recommended for this compound:
| Form | Storage Condition | Notes |
| Powder | Store at 2-8°C. | Protect from light and moisture. |
| Stock Solution | Store at 2-8°C for short-term use (up to 1 week). For long-term storage, aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. The stability of solutions is dependent on the solvent and pH. |
| Working Dilutions | Prepare fresh for each experiment. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours. | Stability in cell culture media or other complex solutions should be experimentally verified. |
Quantitative Stability Data (Based on Daptomycin as a proxy)
The following tables summarize the physicochemical stability of daptomycin, a cyclic lipopeptide antibiotic, which can provide insights into the potential stability profile of this compound. Researchers should perform their own stability studies for this compound.
Table 1: Stability of Reconstituted Daptomycin Vials (50 mg/mL in normal saline)
| Storage Temperature | Stability Period | Observation |
| 2-8°C | At least 7 days | No significant loss in concentration. Solution remains clear and colorless with no significant change in pH.[1][2] |
| 25°C (Room Temperature) | Up to 2 days | Stable for a shorter duration compared to refrigerated conditions.[1] |
Table 2: Stability of Daptomycin Infusion Solutions (in polypropylene bags with normal saline)
| Concentration | Storage Temperature | Stability Period | Observation |
| 5.6 mg/mL | 2-8°C | At least 7 days | No significant loss in concentration.[1][2] |
| 14 mg/mL | 2-8°C | At least 7 days | No significant loss in concentration.[1][2] |
| 5.6 mg/mL | 25°C (Room Temperature) | Up to 2 days | Stable for a shorter duration.[1] |
| 14 mg/mL | 25°C (Room Temperature) | Up to 2 days | Stable for a shorter duration.[1] |
Table 3: Factors Influencing Degradation (Based on Daptomycin)
| Factor | Condition | Effect on Stability |
| pH | Alkaline conditions (pH 9.0-10.5) | Promotes degradation through hydrolysis of the ester linkage. |
| Temperature | 20-50°C | Increased temperature accelerates degradation. |
Experimental Protocols
Protocol for Assessing this compound Solution Stability using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for daptomycin and can be optimized for this compound.[1][2]
Objective: To determine the chemical stability of this compound in solution under various storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers (e.g., phosphate, borate)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Calibrated pH meter
-
Storage containers (e.g., glass vials, polypropylene tubes)
-
Temperature-controlled chambers (refrigerator, incubator)
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.9% NaCl) to a known concentration (e.g., 10 mg/mL).
-
Prepare working solutions by diluting the stock solution to the desired concentrations (e.g., 1 mg/mL and 0.1 mg/mL) in the desired buffers or media.
-
-
Storage Conditions:
-
Aliquot the working solutions into different storage containers.
-
Store the samples under various conditions to be tested (e.g., 2-8°C, 25°C, 40°C) and protect from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Analyze the samples in triplicate using a validated, stability-indicating HPLC method. An example of HPLC conditions for a related compound (daptomycin) involved a C18 column and UV detection. The mobile phase and gradient will need to be optimized for this compound.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Observe for any changes in physical appearance (e.g., color, precipitation) and pH.
-
Caption: HPLC-based workflow for assessing this compound stability.
Mechanism of Action and Potential Signaling Pathways
This compound, as an aminoglycoside, is expected to exert its antibacterial effect by inhibiting protein synthesis in bacteria. While the precise signaling pathways for this compound are not extensively detailed in the provided search results, the general mechanism for related antibiotics like dactinomycin involves binding to bacterial DNA and inhibiting RNA synthesis.[3][4] Daptomycin, another antibiotic, acts by disrupting the bacterial cell membrane.[5][6]
The proposed mechanism for dactinomycin is illustrated below.
Caption: Proposed mechanism of action for Dactinomycin.
Conclusion
The stability and proper storage of this compound are critical for its effective use in a laboratory setting. While specific stability data for this compound is limited, information from related compounds such as daptomycin and general knowledge of aminoglycosides provide a strong foundation for establishing handling and storage protocols. It is strongly recommended that researchers validate the stability of this compound under their specific experimental conditions. The protocols and data presented in these application notes are intended to serve as a guide for these validation studies.
References
- 1. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Daptomycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering daptomycin resistance in laboratory strains of Gram-positive bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of daptomycin?
Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against a range of Gram-positive bacteria.[1][2][3] Its mechanism of action is calcium-dependent and involves a multi-step process:
-
Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, daptomycin binds to the bacterial cell membrane.[4][5]
-
Oligomerization and Membrane Insertion: Upon binding, daptomycin molecules oligomerize and insert into the cell membrane, leading to membrane depolarization.[4]
-
Ion Leakage and Disruption of Cellular Processes: This insertion disrupts the membrane integrity, causing an efflux of potassium ions and subsequent arrest of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death without cell lysis.[1][2]
Q2: What are the common mechanisms of daptomycin resistance in laboratory strains?
Daptomycin resistance is a multifactorial phenomenon primarily associated with modifications in the bacterial cell membrane and cell wall.[4][5][6] Key mechanisms include:
-
Alterations in Cell Membrane Phospholipids: Mutations in genes such as mprF (multiple peptide resistance factor) can lead to an increase in the synthesis of lysyl-phosphatidylglycerol (L-PG), a positively charged phospholipid. This results in a more positively charged cell surface, which repels the cationic daptomycin-calcium complex, reducing its binding affinity.[2][6][7]
-
Mutations in Cell Wall Homeostasis Genes: Mutations in genes of the two-component regulatory system yycG (also known as walK) and other genes involved in cell wall synthesis can lead to a thickened cell wall, which may act as a barrier to daptomycin.[6]
-
Changes in Cell Membrane Fluidity: Alterations in the fatty acid composition of the cell membrane can affect its fluidity, potentially hindering the insertion of daptomycin.
-
Mutations in RNA Polymerase Subunits: Mutations in rpoB and rpoC genes, which encode the β and β' subunits of RNA polymerase, have been associated with daptomycin resistance, although the exact mechanism is not fully elucidated.[2]
Q3: How can I detect daptomycin resistance in my bacterial strains?
Daptomycin resistance is primarily detected through antimicrobial susceptibility testing (AST). The recommended method is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9][10] It is crucial to supplement the Mueller-Hinton broth with calcium to a final concentration of 50 mg/L for accurate results.[8][9][11]
Troubleshooting Guide: Unexpected Daptomycin Resistance
This guide addresses common issues encountered during experiments involving daptomycin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High daptomycin MIC values in susceptible control strains. | Incorrect calcium concentration in the testing medium. | Ensure Mueller-Hinton broth is supplemented with CaCl2 to a final concentration of 50 mg/L.[8][9][11] |
| Inoculum density is too high or too low. | Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.[8] | |
| Contamination of the bacterial culture. | Isolate a single colony and re-test for purity and susceptibility. | |
| Development of daptomycin resistance during serial passage. | Sub-lethal concentrations of daptomycin are selecting for resistant mutants. | Increase the daptomycin concentration to ensure bactericidal levels. Consider using combination therapy to prevent the emergence of resistance.[12] |
| The bacterial strain has a high intrinsic mutation rate. | Sequence key resistance-associated genes (mprF, yycG, rpoB, rpoC) to identify mutations. | |
| Inconsistent results in synergy testing with daptomycin. | The choice of the second antibiotic is not optimal for synergy. | Screen a panel of antibiotics from different classes (e.g., β-lactams, aminoglycosides, fosfomycin) to identify synergistic partners.[13][14] |
| The concentrations used in the checkerboard assay are not appropriate. | Ensure the concentration ranges for both antibiotics bracket their respective MICs. | |
| The method of synergy analysis is not sensitive enough. | Perform time-kill assays to confirm synergistic interactions observed in checkerboard assays. |
Strategies to Overcome Daptomycin Resistance
Combination Therapy
Combining daptomycin with a second antibiotic is a highly effective strategy to overcome resistance and prevent its emergence.[12][13]
-
Daptomycin + β-Lactams: This combination often exhibits synergy. The proposed mechanism is that β-lactams, by inhibiting cell wall synthesis, increase the accessibility of the cell membrane for daptomycin.
-
Daptomycin + Gentamicin: This combination can enhance the bactericidal activity of daptomycin, particularly against deep-seated infections.[1]
-
Daptomycin + Fosfomycin: This combination has shown high rates of synergy against methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
Daptomycin + Rifampicin: This combination has been shown to be effective, and in vitro synergy by checkerboard analysis may predict therapeutic success.[15]
Quantitative Data on Daptomycin Combination Therapy
| Bacterial Species | Combination | Synergy Rate (%) | Reference |
| Staphylococcus aureus | Daptomycin + Fosfomycin | 55.6 | [13] |
| Staphylococcus aureus | Daptomycin + Oxacillin | 11 | [14] |
| Staphylococcus aureus | Daptomycin + Gentamicin | 5 | [14] |
| Staphylococcus epidermidis | Daptomycin + Ceftobiprole | 50 | [13] |
| Enterococcus spp. | Daptomycin + Fosfomycin | 63.6 | [13] |
| Enterococcus spp. | Daptomycin + Rifampicin | 62.8 | [13] |
Efflux Pump Inhibitors (EPIs)
Efflux pumps can contribute to antibiotic resistance by actively transporting drugs out of the bacterial cell. While not a primary mechanism of daptomycin resistance, their inhibition can potentiate the activity of other antibiotics used in combination therapy. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized broad-spectrum EPI used in laboratory settings.[16]
Genetic Modification (CRISPR-Cas9)
The CRISPR-Cas9 system can be engineered to target and inactivate specific antibiotic resistance genes.[17][18] This approach can be used to:
-
Resensitize resistant strains: By knocking out genes like mprF, it may be possible to restore daptomycin susceptibility.
-
Study resistance mechanisms: Creating specific gene knockouts allows for the precise investigation of their role in daptomycin resistance.
Experimental Protocols
Protocol 1: Daptomycin Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Daptomycin powder
-
Calcium chloride (CaCl2) solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Prepare Daptomycin Stock Solution: Prepare a stock solution of daptomycin in a suitable solvent as per the manufacturer's instructions.
-
Prepare Calcium-Supplemented CAMHB: Add CaCl2 to CAMHB to achieve a final concentration of 50 mg/L.
-
Prepare Daptomycin Dilutions: Perform serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between daptomycin and a second antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Daptomycin and second antibiotic stock solutions
-
Calcium-supplemented CAMHB
-
Standardized bacterial inoculum (as prepared for MIC testing)
Procedure:
-
Plate Setup:
-
Along the x-axis, prepare serial two-fold dilutions of daptomycin in 50 µL of calcium-supplemented CAMHB.
-
Along the y-axis, prepare serial two-fold dilutions of the second antibiotic in 50 µL of calcium-supplemented CAMHB.
-
The final plate will contain a grid of wells with varying concentrations of both antibiotics.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism[19]
-
-
Visualizations
Caption: Daptomycin's calcium-dependent mechanism of action.
Caption: Key mechanisms of daptomycin resistance in bacteria.
Caption: Experimental workflow for overcoming daptomycin resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. seq.es [seq.es]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Synergy Mechanisms of Daptomycin-Fosfomycin Combinations in Daptomycin-Susceptible and -Resistant Methicillin-Resistant Staphylococcus aureus: In Vitro, Ex Vivo, and In Vivo Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin synergistic properties from in vitro and in vivo studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beyond antibiotics: CRISPR/Cas9 triumph over biofilm-associated antibiotic resistance infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 System: A Prospective Pathway toward Combatting Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Preventing Dactimicin degradation during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dactimicin during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is an aminoglycoside antibiotic. Its structure was determined to be 4-amino-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo- heptopyranosyl)-1-[(N-formimidoylglycyl)-methylamino]-6-O-methyl-L-chiro-inosit ol.
Q2: What is the primary known degradation pathway for this compound?
The most well-documented degradation pathway for this compound is alkaline hydrolysis. This process leads to the formation of several degradation products, including 1-N-(N-formylglycyl)fortimicin B, fortimicin B, fortimicin A, and an acyl migration product, 2'-N-(N-formylglycyl)fortimicin B.[1]
Q3: What are the general factors that can affect the stability of aminoglycoside antibiotics like this compound?
Several factors can influence the stability of aminoglycosides, including:
-
Temperature: Higher temperatures generally accelerate degradation.[2][3][4]
-
pH: Both acidic and alkaline conditions can lead to hydrolysis.
-
Light: Exposure to light can cause photodegradation.
-
Oxidizing agents: Aminoglycosides can be susceptible to oxidative degradation.[1]
-
Presence of other compounds: Certain compounds, like beta-lactam antibiotics, can inactivate aminoglycosides when stored together in solution.[2][3]
Q4: What are the recommended storage conditions for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in a long-term experiment. | Alkaline hydrolysis: The pH of your experimental medium may be too high. | Monitor and adjust the pH of your solution to be within a neutral or slightly acidic range if compatible with your experimental design. |
| Thermal degradation: The experimental temperature is too high. | If possible, conduct the experiment at a lower temperature. If high temperatures are necessary, minimize the duration of exposure. | |
| Photodegradation: The experimental setup allows for prolonged exposure to light. | Protect this compound-containing solutions from light by using amber-colored vials or by covering the experimental setup with aluminum foil. | |
| Unexpected peaks observed during analytical chromatography. | Formation of degradation products: this compound may be degrading under the experimental conditions. | Refer to the known degradation products of alkaline hydrolysis.[1] If the peaks do not match, consider other degradation pathways such as oxidation or photodegradation. Perform forced degradation studies to identify potential degradation products. |
| Inconsistent results between experimental replicates. | Inconsistent storage or handling of this compound stock solutions. | Ensure all aliquots of this compound stock solutions are stored under the same conditions (frozen, protected from light) and are handled consistently upon thawing and use. |
Data on Aminoglycoside Stability
Since specific quantitative stability data for this compound is limited, the following table summarizes general stability findings for other aminoglycoside antibiotics, which may serve as a reference.
| Aminoglycoside | Condition | Stability | Reference |
| Amikacin | Stored with carbenicillin or piperacillin | Stable | [2][3] |
| Gentamicin | Stored with carbenicillin or piperacillin at 25°C and 4°C | Substantial decline in activity after 8-48 hours | [2][3] |
| Tobramycin | Stored with carbenicillin or piperacillin at 25°C and 4°C | Substantial decline in activity after 8-48 hours | [2][3] |
| Gentamicin | Stored at -8°C or -70°C | Virtually no loss of activity | [2][3] |
| Tobramycin | Stored at -8°C or -70°C | Virtually no loss of activity | [2][3] |
| Netilmicin, Sisomicin, Gentamicin | In peritoneal dialysis concentrate at room temperature | 81-89% activity at 7 hours, 51-76% at 24 hours | [5] |
| Amikacin | In peritoneal dialysis concentrate at room temperature | 70-75% activity at 7 hours, 38-50% at 24 hours | [5] |
| Tobramycin | In peritoneal dialysis concentrate at room temperature | 52-66% activity at 7 hours, 15-30% at 24 hours | [5] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer with a neutral pH) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate amount of a strong acid (e.g., HCl) to the this compound solution to achieve a final pH of 1-3. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Add an appropriate amount of a strong base (e.g., NaOH) to the this compound solution to achieve a final pH of 10-12. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) to the this compound solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and to observe the formation of any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Alkaline hydrolysis degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
Adjusting for cation concentration in Dactimicin susceptibility testing
A Note on Terminology: The information provided pertains to the antibiotic daptomycin . The term "dactimicin" as used in the query is likely a misspelling of daptomycin, a lipopeptide antibiotic whose activity is critically dependent on cation concentrations during susceptibility testing. There is another drug named "dactinomycin," which is an anticancer agent with a different mechanism of action and for which this guidance does not apply.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in daptomycin susceptibility testing. Accurate determination of the Minimum Inhibitory Concentration (MIC) for daptomycin is crucial for both clinical diagnostics and drug discovery, and it is highly sensitive to the concentration of divalent cations, particularly calcium (Ca²⁺), in the testing medium.
Frequently Asked Questions (FAQs)
Q1: Why is cation concentration, especially calcium, so critical for daptomycin susceptibility testing?
A1: The bactericidal activity of daptomycin is calcium-dependent. Daptomycin molecules bind to calcium ions, which triggers a conformational change that allows the drug to insert into the bacterial cell membrane.[1] This binding and insertion process leads to membrane depolarization and ultimately cell death.[1][2] Insufficient calcium in the test medium will result in reduced daptomycin activity, leading to falsely elevated MIC values (i.e., the organism appears more resistant than it is).[3][4]
Q2: What are the recommended concentrations of calcium and magnesium for daptomycin susceptibility testing?
A2: For daptomycin susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends using cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented to a final physiological calcium concentration of 50 mg/L.[3][4] Standard CAMHB is typically adjusted to 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of magnesium (Mg²⁺).[3][5] The higher calcium concentration for daptomycin testing is intended to mimic the concentration of ionized calcium in human serum.[3]
Q3: What can happen if I use standard Mueller-Hinton Broth (MHB) without calcium supplementation for daptomycin testing?
A3: Using standard, unsupplemented MHB will likely lead to erroneously high daptomycin MICs. Studies have shown that increasing the calcium concentration from standard levels to the recommended 50 mg/L can lower daptomycin MICs by two- to fourfold for many bacterial species.[3][4][6] This is particularly significant for enterococci, where the difference can be dramatic.[3]
Q4: Do I need to adjust the magnesium concentration specifically for daptomycin testing?
A4: While calcium is the critical cation for daptomycin's mechanism of action, it is standard practice to use Mueller-Hinton Broth that is also adjusted for magnesium. The CLSI guidelines for cation-adjusted Mueller-Hinton Broth (CAMHB) specify a magnesium concentration of 10 to 12.5 mg/L.[5] This ensures consistency and reproducibility for testing a broad range of antimicrobial agents.
Q5: Are there specific quality control (QC) strains I should use for daptomycin susceptibility testing?
A5: Yes, it is essential to perform routine quality control using reference strains with known daptomycin MIC ranges. According to CLSI guidelines, Staphylococcus aureus ATCC® 29213 and Enterococcus faecalis ATCC® 29212 are commonly used QC strains for daptomycin susceptibility testing. The observed MICs for these strains must fall within the acceptable ranges specified in the current CLSI M100 document to ensure the validity of the test results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Daptomycin MICs for QC strains are consistently too high. | Insufficient calcium in the Mueller-Hinton Broth (MHB). | Verify that the MHB has been supplemented with a calcium solution to a final concentration of 50 mg/L. Prepare fresh cation-adjusted MHB following a validated protocol. |
| Inaccurate preparation of the daptomycin stock solution. | Review the procedure for preparing the daptomycin stock solution. Ensure the correct solvent and concentration were used. | |
| Degradation of daptomycin. | Ensure that daptomycin stock solutions are stored correctly (typically at -70°C or colder) and that working solutions are freshly prepared. | |
| High variability in daptomycin MICs between experiments. | Use of different lots of MHB with varying intrinsic cation concentrations. | Always perform and document QC with each new lot of MHB. If possible, purchase a large quantity of a single lot of MHB to ensure consistency over time. |
| Inconsistent calcium supplementation. | Ensure that the calcium stock solution is well-mixed and that the correct volume is added to the MHB each time. | |
| Unexpectedly low daptomycin MICs. | Excess calcium in the test medium. | While less common, excessively high calcium levels could potentially alter results. Re-verify the calculation and preparation of the calcium stock solution and its addition to the MHB. |
| Contamination of the bacterial inoculum or media. | Use aseptic techniques throughout the experimental setup. Visually inspect the media and inoculum for any signs of contamination. | |
| No growth in the positive control well (no antibiotic). | Inoculum density is too low. | Ensure that the bacterial inoculum is prepared to the correct turbidity standard (e.g., 0.5 McFarland) and diluted appropriately to achieve the target final concentration in the wells. |
| Non-viable organism. | Use a fresh subculture of the test organism and verify its viability. |
Data Summary
Table 1: Recommended Cation Concentrations for Daptomycin Susceptibility Testing
| Cation | Standard CAMHB Concentration | Recommended Concentration for Daptomycin Testing |
| Calcium (Ca²⁺) | 20 - 25 mg/L | 50 mg/L |
| Magnesium (Mg²⁺) | 10 - 12.5 mg/L | 10 - 12.5 mg/L |
Table 2: Effect of Calcium Supplementation on Daptomycin MICs
| Organism | Daptomycin MIC in Standard CAMHB (20-25 mg/L Ca²⁺) | Daptomycin MIC in Supplemented CAMHB (50 mg/L Ca²⁺) | Fold-Change in MIC |
| Various Gram-positive species | Generally higher | 2- to 4-fold lower[3][4][6] | ↓ |
| Enterococcus spp. | Can be significantly higher | Up to a 92% increase in susceptibility at 2.0 µg/mL[3] | ↓↓↓ |
Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for Daptomycin Susceptibility Testing
Objective: To prepare Mueller-Hinton Broth with a final calcium concentration of 50 mg/L and a magnesium concentration of 10-12.5 mg/L.
Materials:
-
Mueller-Hinton Broth powder
-
Distilled or deionized water
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sterile flasks and graduated cylinders
-
Autoclave
-
Analytical balance
Procedure:
-
Prepare Stock Cation Solutions:
-
Calcium Stock Solution (10 mg/mL Ca²⁺): Dissolve 3.68 g of CaCl₂·2H₂O in 100 mL of distilled water. Sterilize by filtration.
-
Magnesium Stock Solution (10 mg/mL Mg²⁺): Dissolve 8.36 g of MgCl₂·6H₂O in 100 mL of distilled water. Sterilize by filtration.
-
-
Prepare Mueller-Hinton Broth:
-
Prepare MHB according to the manufacturer's instructions. This usually involves dissolving the powder in distilled water.
-
Important: Before autoclaving, determine the intrinsic Ca²⁺ and Mg²⁺ concentrations of the prepared MHB lot if this information is not provided by the manufacturer. This may require analytical testing.
-
-
Adjust Cation Concentrations:
-
Let the autoclaved MHB cool to room temperature.
-
Aseptically add the required volumes of the sterile stock cation solutions to the MHB to achieve the target final concentrations.
-
For Calcium: Add the necessary volume of the 10 mg/mL Ca²⁺ stock solution to reach a final concentration of 50 mg/L. For example, to prepare 1 liter of broth, you would add 5 mL of the stock solution. Note: This assumes the intrinsic calcium concentration is negligible. If it is significant, adjust the added volume accordingly.
-
For Magnesium: Add the necessary volume of the 10 mg/mL Mg²⁺ stock solution to achieve a final concentration of 10-12.5 mg/L. For example, to prepare 1 liter of broth, you would add approximately 1-1.25 mL of the stock solution, accounting for any intrinsic magnesium.
-
-
-
Final Quality Control:
-
The final prepared medium should be tested with appropriate QC strains (e.g., S. aureus ATCC® 29213) to ensure that daptomycin MICs are within the acceptable range.
-
Protocol 2: Broth Microdilution Susceptibility Testing for Daptomycin
Objective: To determine the Minimum Inhibitory Concentration (MIC) of daptomycin against a bacterial isolate.
Materials:
-
Daptomycin-supplemented CAMHB (prepared as in Protocol 1)
-
Sterile 96-well microtiter plates
-
Daptomycin powder of known potency
-
Bacterial inoculum standardized to 0.5 McFarland
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Prepare Daptomycin Dilutions:
-
Prepare a stock solution of daptomycin.
-
Perform serial twofold dilutions of daptomycin in the daptomycin-supplemented CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the daptomycin-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate:
-
Add the diluted bacterial inoculum to each well containing the daptomycin dilutions.
-
Include a positive control well (inoculum in broth without daptomycin) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Read and Interpret Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.
-
Visualizations
Caption: Calcium-dependent mechanism of daptomycin action.
References
- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 2. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 3. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Interpreting Unexpected Results in Dactimicin Synergy Studies
Welcome to the technical support center for Dactimicin synergy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting your results.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synergy experiments, providing potential explanations and recommended actions.
Question: Why am I observing antagonism (FIC index > 4.0) when I expected synergy with this compound?
Answer: An antagonistic interaction, where the combined effect of two drugs is less than their individual effects, can be a genuine biological outcome or an experimental artifact.[1][2] Consider the following possibilities:
-
Mechanism of Action: If this compound is paired with a bacteriostatic agent, antagonism can occur. Bactericidal antibiotics, like aminoglycosides, are often most effective on actively dividing cells. A bacteriostatic agent can inhibit bacterial growth, thereby reducing the efficacy of the bactericidal drug.[3]
-
Drug Inactivation: One agent may chemically inactivate the other. For example, certain beta-lactams can be degraded by enzymes induced by the partner drug.
-
Target Site Modification: The companion drug might induce changes in the bacterial cell that prevent this compound from reaching or binding to its target.
-
Efflux Pump Induction: One drug could induce the expression of efflux pumps that actively remove this compound from the bacterial cell, increasing its Minimum Inhibitory Concentration (MIC).[2]
-
Experimental Error: Review your experimental setup for potential errors in drug concentration calculations, dilutions, or inoculum preparation. The checkerboard assay is known to have reproducibility challenges.[4]
Recommended Actions:
-
Confirm MICs: Re-determine the MIC of each drug individually to ensure accuracy.[1]
-
Time-Kill Assays: Perform time-kill kinetic assays to confirm the antagonistic interaction observed in the checkerboard assay and to understand the dynamics of the interaction over time.[1]
-
Investigate Mechanisms: If true antagonism is confirmed, further studies may be needed to elucidate the underlying mechanism. This could involve gene expression analysis (e.g., for efflux pumps) or enzymatic assays.
-
Repeat with Replicates: The checkerboard method can have variability. It is recommended to use at least five replicates per determination, with a requirement of ≥80% agreement among the replicates for classification.[5]
Question: My checkerboard assay results are highly variable and difficult to reproduce. What are the common causes?
Answer: Variability in checkerboard assays is a known issue.[4] Several factors can contribute to this:
-
Inoculum Preparation: Inconsistent inoculum density can significantly affect MIC values. Ensure a standardized procedure for preparing your bacterial suspension to the correct McFarland standard.
-
Pipetting Errors: Small inaccuracies in pipetting, especially during serial dilutions, can lead to significant concentration errors across the plate.
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can impact bacterial growth and, consequently, MIC determination.
-
Edge Effects: Wells on the perimeter of the microtiter plate can be prone to evaporation, concentrating the drug and affecting results. Using a plate sealer or filling the outer wells with sterile broth can mitigate this.
-
Subjective Interpretation: Reading the MIC by eye can be subjective. Using a plate reader for optical density measurements can provide more objective data.
Recommended Actions:
-
Standardize Protocols: Strictly adhere to a standardized protocol for inoculum preparation, pipetting, and incubation.
-
Use Controls: Include appropriate growth and sterility controls on every plate.[6]
-
Perform Replicates: As mentioned previously, running multiple replicates can help determine the true nature of the interaction.[5]
-
Automate Reading: If available, use an automated plate reader to minimize subjective interpretation of growth inhibition.
Frequently Asked Questions (FAQs)
Question: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
Answer: The Fractional Inhibitory Concentration (FIC) index is a quantitative measure used to assess the interaction between two antimicrobial agents.[1] It is calculated from the MICs of the drugs alone and in combination, as determined by a checkerboard assay.[1] The formula is as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is summarized in the table below:
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy[1][4] |
| > 0.5 to 4.0 | No Interaction (Additive or Indifference)[1][4] |
| > 4.0 | Antagonism[1][4] |
It's important to note that these cutoff values are a widely accepted convention, but the interpretation should be conservative due to the inherent variability of the assay.[4]
Question: What are the primary mechanisms of antibiotic antagonism?
Answer: Antibiotic antagonism can occur through several mechanisms at the molecular and cellular levels:
-
Pharmacodynamic Antagonism: This is a common form where a bacteriostatic agent, which inhibits growth, interferes with a bactericidal agent that requires active cell division to be effective.[3]
-
Biochemical Antagonism: One drug may induce the enzymatic inactivation of the second drug.
-
Functional Antagonism: The two drugs may have opposing effects on a critical metabolic pathway.
-
Chemical Antagonism: The drugs may directly interact and neutralize each other.
Understanding the class and mechanism of action of the antibiotics being combined is crucial for predicting and interpreting potential antagonistic interactions.[7]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[8]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their MICs.
-
Plate Setup:
-
In a 96-well microtiter plate, add growth medium to all wells.
-
Create serial twofold dilutions of the second antibiotic along the x-axis (e.g., columns 1-10).[6]
-
Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).[6]
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells: this compound only (e.g., row H), second antibiotic only (e.g., column 11), and a growth control without any antibiotics (e.g., well H12).[6]
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Inoculate all wells (except sterility controls) with the bacterial suspension.[8]
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (typically 18-24 hours at 35-37°C).[8]
-
Reading Results: After incubation, determine the MIC for each drug alone and the MIC of each drug in combination for every well showing no visible growth.
-
Calculation: Calculate the FIC index for each well that shows growth inhibition. The lowest FIC index value is reported as the result of the interaction.
Visualizations
Caption: Workflow for a typical antibiotic synergy study using the checkerboard method.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) index values.
Caption: A potential mechanism of antagonism between a bacteriostatic and a bactericidal drug.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antibiotic synergy and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Dactimicin and Aminoglycoside-Modifying Enzymes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the inactivation of dactimicin by aminoglycoside-modifying enzymes (AMEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other aminoglycosides?
This compound is a new pseudo-disaccharide aminoglycoside antibiotic that was originally isolated from Dactylosporangium matsuzakienzae.[1][2] It is chemically related to astromicin and is part of the fortimicin series of aminoglycosides.[1][3] A key structural feature of this compound is its N-formimidoyl group, which distinguishes it from astromicin and contributes to its stability against many common aminoglycoside-modifying enzymes.[2][3] Like other aminoglycosides, it functions by binding to the bacterial ribosome and inhibiting protein synthesis.[4][5]
Q2: What is the primary mechanism of bacterial resistance to this compound?
The most prevalent mechanism of resistance to aminoglycosides, including this compound, is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[3][6][7] These enzymes, often encoded on plasmids or transposons, alter the structure of the aminoglycoside, which reduces its binding affinity to the ribosomal target.[3][8] There are three main classes of AMEs: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).[4][7][9]
Q3: Which specific aminoglycoside-modifying enzymes (AMEs) are known to inactivate this compound?
While this compound is stable against a broad range of AMEs, its activity is compromised by a select few enzymes.[10][11] The primary enzymes responsible for this compound inactivation are:
-
Aminoglycoside Acetyltransferase (3)-I [AAC(3)-I] : This enzyme has been shown to acetylate and inactivate this compound.[1][2][10][11]
-
Bifunctional Aminoglycoside Acetyltransferase (6')/Phosphotransferase (2") [AAC(6')/APH(2")] : This staphylococcal enzyme inactivates this compound through acetylation at the 6'-NH2 position.[3][11]
-
Aminoglycoside Adenylyltransferases (AAD/ANT) : Certain adenyltransferases, such as AAD(2") and AAD(9) produced by Pseudomonas aeruginosa, have also been reported to inactivate this compound.[1]
Q4: Against which common AMEs is this compound generally stable?
Studies have demonstrated that this compound remains active against bacterial strains producing a wide variety of AMEs.[10][11] Its stability is a key advantage over other aminoglycosides like gentamicin and tobramycin.[1] this compound is generally resistant to inactivation by:
-
AACs : AAC(3)-II, -III, -IV, and -V; AAC(2'); and most AAC(6') variants (with the exception of the bifunctional enzyme).[10][11]
-
APHs : APH(3')-I, -II, and -III; APH(2"); and APH(3").[10][11]
Data Summary
Table 1: Summary of this compound Stability Against Various Aminoglycoside-Modifying Enzymes (AMEs)
| AME Class | Specific Enzyme | Activity on this compound | References |
| Acetyltransferases (AAC) | AAC(3)-I | Inactivating | [1][2][10][11] |
| AAC(3)-II, -III, -IV, -V | Stable | [10][11] | |
| AAC(2') | Stable | [10][11] | |
| AAC(6')-I, -II | Stable | [10] | |
| AAC(6')-IV (staphylococcal) | Inactivating | [10] | |
| AAC(6')/APH(2") (bifunctional) | Inactivating (via acetylation) | [3][11] | |
| Phosphotransferases (APH) | APH(3')-I, -II, -III, -IV | Stable | [10][11] |
| APH(2") | Stable | [10] | |
| Nucleotidyltransferases (ANT) | ANT(2") / AAD(2") | Inactivating (some variants) | [1] |
| ANT(4') | Stable | [11] | |
| AAD(9) | Inactivating | [1] |
Visualizations
Caption: Enzymatic inactivation of this compound by specific acetyltransferases.
Troubleshooting Guide
Q5: My bacterial isolate shows high resistance to this compound in susceptibility tests, but it is susceptible to gentamicin. What is the likely resistance mechanism?
This pattern suggests the presence of the AAC(3)-I enzyme.[1] AAC(3)-I is known to inactivate both this compound and gentamicin.[1] However, if the strain is resistant to this compound but susceptible to gentamicin, another mechanism may be at play, or the specific variant of AAC(3) present has a substrate preference. It is recommended to perform enzymatic assays to confirm the presence of specific AMEs.
Q6: My disk diffusion or MIC results for this compound are inconsistent across experiments. What are potential sources of error?
Inconsistent results in susceptibility testing can arise from several factors.[12][13] Consider the following:
-
Inoculum Preparation : Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense or too light will alter the zone of inhibition or MIC value.[14][15]
-
Media Quality : The pH and cation concentration of Mueller-Hinton Agar (MHA) can affect aminoglycoside activity. Ensure the MHA is from a reliable source and prepared according to specifications.[13]
-
Incubation : Strict adherence to incubation time (16-18 hours) and temperature (35°C) is critical. Deviations can lead to variable growth and incorrect results.[14]
-
Disk/Reagent Quality : Use antibiotic disks and reagents that are within their expiration date and have been stored correctly.
-
Contamination : Check for contamination in your isolate culture, as this can lead to erroneous growth and results.[14]
Q7: I performed a cell-free extract assay and did not detect any enzymatic modification of this compound, yet the source bacteria are highly resistant. Why?
There are several possible explanations for this discrepancy:
-
Non-AME Resistance Mechanism : The resistance may not be due to enzymatic modification. Other mechanisms include reduced antibiotic uptake, active efflux pumps, or modification of the ribosomal target site.[3][7]
-
Incorrect Cofactors : Ensure the correct cofactors were added to the reaction mix. For example, AAC enzymes require Acetyl-CoA, while APH and ANT enzymes require ATP.[3][4]
-
Enzyme Instability : The specific AME may be unstable during the cell-free extract preparation process. Consider adding protease inhibitors or optimizing the lysis procedure.
-
Wrong Enzyme Class : The resistance could be mediated by an enzyme you are not assaying for. For example, if you are only testing for phosphotransferase activity, you would miss resistance caused by an acetyltransferase.
Caption: A typical workflow for assessing this compound modification by AMEs.
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing guidelines.[14][15]
-
Prepare this compound Stock : Prepare a stock solution of this compound in sterile water at a concentration of 1280 µg/mL.
-
Prepare Inoculum : Select 4-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum : Dilute the adjusted suspension 1:100 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.
-
Inoculation : Add 50 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Controls : Include a growth control well (inoculum in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation : Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
Protocol 2: Assay for AME Activity by Phosphocellulose Paper Binding
This method is used to detect the transfer of a radiolabeled group (from Acetyl-CoA or ATP) to this compound.[11]
-
Prepare Cell-Free Extract : Grow the bacterial strain of interest to mid-log phase, harvest by centrifugation, and wash the pellet. Resuspend in buffer and lyse the cells by sonication on ice. Centrifuge at high speed to pellet cell debris; the supernatant is the cell-free extract.
-
Reaction Mixture : Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.8)
-
Dithiothreitol (DTT)
-
This compound (or other test aminoglycoside)
-
Radiolabeled cofactor (e.g., [¹⁴C]acetyl-CoA for AACs or [γ-³²P]ATP for APHs)
-
Cell-free extract
-
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction : Stop the reaction by placing the tubes on ice.
-
Binding and Washing : Spot an aliquot of each reaction mixture onto a phosphocellulose paper disk (e.g., Whatman P81). The positively charged aminoglycoside will bind to the negatively charged paper. Wash the disks multiple times in hot water to remove unbound radiolabeled cofactor.
-
Quantification : Dry the disks and measure the bound radioactivity using a scintillation counter. An increase in radioactivity compared to a no-antibiotic control indicates enzymatic modification of this compound.
Caption: Decision tree for troubleshooting unexpected this compound resistance.
References
- 1. In vitro activity of this compound and other aminoglycosides against bacteria producing aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new, less toxic aminoglycoside antibiotic active against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Stability of this compound to aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound to aminoglycoside-modifying enzymes produced by 341 bacterial clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dactimicin In Vivo Dosage Refinement
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for refining Dactimicin dosage in in vivo animal studies. Please note that detailed public data on this compound is limited; much of the in vivo information is based on comparative studies with other aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dosage of this compound?
A1: Begin with a literature review to find any existing data on this compound's in vitro activity (MIC values) against your bacterial strain of interest and any available in vivo data. A key study indicates that this compound's in vivo activity, as assessed by the 50% effective dose (ED50) in mouse systemic infection models, is comparable or superior to astromicin and varies in comparison to amikacin depending on the bacterial strain.[1] Start with a dose-range finding study in a small group of animals to establish a preliminary efficacy and safety window.
Q2: What is a typical animal model for testing this compound's efficacy?
A2: A common and relevant model is the systemic infection model in mice.[1] This typically involves intraperitoneal or intravenous infection with a lethal dose of bacteria, followed by administration of the antibiotic. The primary endpoint is often survival or the determination of the 50% effective dose (ED50).
Q3: How does this compound's efficacy compare to other aminoglycosides in vivo?
A3: According to available research, the in vivo activity of this compound against systemic infections in mice is:
-
Similar or superior to astromicin.[1]
-
Superior or inferior to amikacin, depending on the specific bacterial strain being tested.[1]
-
Notably, this compound is active against many gentamicin- and amikacin-resistant bacteria, with the exception of those expressing aminoglycoside 3-acetyltransferase.[1]
Q4: Are there any known pharmacokinetic or toxicity data for this compound in animals?
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy with my initial this compound doses.
-
Solution 1: Re-evaluate In Vitro Data: Confirm the Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain used in your in vivo model. Efficacy in vivo is often linked to achieving plasma concentrations that exceed the MIC for an adequate duration.
-
Solution 2: Adjust Dosing Regimen: Since this compound is an aminoglycoside, its bactericidal activity is likely concentration-dependent. Consider administering the total daily dose as a single injection to maximize peak plasma concentration (Cmax), which is often a key driver of efficacy for this class of antibiotics.
-
Solution 3: Consider the Infection Model: The severity of the infection (e.g., bacterial inoculum size) can significantly impact the required dose. Ensure your infection model is standardized and consider reducing the bacterial challenge if the infection is overwhelmingly lethal before the drug has a chance to work.
Issue 2: My animals are showing signs of toxicity at doses where I expect to see efficacy.
-
Solution 1: Assess for Aminoglycoside-Specific Toxicity: Aminoglycosides are known for potential nephrotoxicity (kidney damage) and ototoxicity (hearing and balance issues). Monitor animals for signs such as changes in urine output, increased water consumption, or behavioral changes like circling or head tilting. Consider collecting blood for kidney function markers (e.g., BUN, creatinine) and performing histopathology on the kidneys at the end of the study.
-
Solution 2: Fractionate the Dose: While single daily dosing often maximizes efficacy for aminoglycosides, if toxicity is a concern at higher peak concentrations, consider fractionating the total daily dose into two or more administrations. This can lower the Cmax while maintaining the same total exposure (AUC).
-
Solution 3: Refine the Therapeutic Window: Conduct a more detailed dose-response study with narrower dose increments to more precisely define the window between the minimal effective dose and the maximal tolerated dose.
Data and Protocols
Quantitative Data Summary
The following tables summarize the available comparative data for this compound. Specific quantitative values are not available in the cited literature and should be determined experimentally.
Table 1: Comparative In Vivo Efficacy of this compound in Mice
| Antibiotic | Efficacy vs. Astromicin | Efficacy vs. Amikacin | Efficacy vs. Gentamicin/Amikacin-Resistant Strains |
|---|
| This compound | Similar or Superior[1] | Strain-Dependent (Superior or Inferior)[1] | Active against many resistant strains[1] |
Table 2: Pharmacokinetic & Toxicity Profile (Experimental Determination Required)
| Parameter | This compound Value | Notes |
|---|---|---|
| Half-life (t½) | Not Available | Should be determined to inform dosing frequency. |
| Peak Plasma Conc. (Cmax) | Not Available | Important for concentration-dependent killing. |
| Area Under the Curve (AUC) | Not Available | Represents total drug exposure. |
| LD50 (Acute Toxicity) | Not Available | Essential for establishing a safety margin. |
Experimental Protocols
Protocol 1: Determination of 50% Effective Dose (ED50) of this compound in a Mouse Systemic Infection Model
This protocol is a generalized methodology based on standard practices for evaluating antibiotics in vivo.
-
Animal Model: Use a standard strain of laboratory mice (e.g., ICR or BALB/c), typically male, weighing 18-22 grams.
-
Bacterial Strain: Select the bacterial pathogen of interest (e.g., Serratia marcescens, Pseudomonas aeruginosa). Prepare a fresh culture and determine the concentration (CFU/mL).
-
Infection: Infect mice intraperitoneally (IP) with a pre-determined lethal dose of the bacterial suspension (e.g., 100x LD50) suspended in a suitable medium like saline or mucin to enhance virulence.
-
Dose Preparation: Prepare serial dilutions of this compound in sterile saline. Doses should span a range expected to go from no effect to 100% survival.
-
Drug Administration: At a specified time post-infection (e.g., 1 hour), administer the prepared this compound doses to groups of mice (n=10 per group) via subcutaneous (SC) or intravenous (IV) injection. Include a vehicle control group that receives only saline.
-
Observation: Monitor the animals for a set period (e.g., 7 days) and record the number of survivors in each group daily.
-
Data Analysis: Calculate the ED50 value, the dose that protects 50% of the infected animals from death, using a statistical method such as the Probit analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical ED50 determination study.
References
Validation & Comparative
Dactimicin vs. Amikacin: A Comparative Guide on Efficacy Against Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of dactimicin and amikacin against resistant Enterobacteriaceae. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a newer pseudodisaccharide aminoglycoside, demonstrates a significant advantage over amikacin in its stability against a broader range of aminoglycoside-modifying enzymes (AMEs). This stability often translates to retained activity against many amikacin-resistant strains of Enterobacteriaceae. While amikacin remains a potent aminoglycoside, its efficacy can be compromised by certain AMEs, particularly acetyltransferases. This guide delves into the comparative in vitro activity, mechanisms of resistance, and experimental data supporting these observations.
Comparative In Vitro Activity
The in vitro activity of this compound and amikacin against resistant Enterobacteriaceae has been evaluated in several studies. While a single comprehensive study with a direct head-to-head comparison of a large panel of isolates is not available, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data from various sources. It is important to note that variations in methodology and the specific strains tested can influence the results.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Amikacin against Enterobacteriaceae Isolates
| Organism | Antibiotic | MIC50 | MIC90 | Reference(s) |
| Escherichia coli | This compound | - | - | [1] |
| Amikacin | - | - | [1] | |
| Klebsiella pneumoniae | This compound | - | ≤4 | |
| Amikacin | - | - | ||
| Enterobacter cloacae | This compound | More Active | More Active | [1] |
| Amikacin | Less Active | Less Active | [1] | |
| Serratia marcescens | This compound | More Active | More Active | [2][3] |
| Amikacin | Less Active | Less Active | [2][3] | |
| Providencia rettgeri | This compound | More Active | More Active | [1][3] |
| Amikacin | Less Active | Less Active | [1][3] | |
| Salmonella spp. | This compound | More Active | More Active | [1] |
| Amikacin | Less Active | Less Active | [1] |
Note: Specific MIC50 and MIC90 values for some organisms were not consistently reported across the reviewed studies, hence the qualitative comparison. This compound has been noted to be less active than amikacin against Escherichia coli in some instances[1].
Mechanisms of Resistance and Stability to Aminoglycoside-Modifying Enzymes (AMEs)
The primary mechanism of resistance to aminoglycosides in Enterobacteriaceae is the production of AMEs, which modify and inactivate the antibiotic. These enzymes are broadly classified into three families: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).
This compound's chemical structure, particularly the presence of a formimidoyl group, confers stability against many AMEs that readily inactivate amikacin and other aminoglycosides[2][4].
Table 2: Comparative Stability of this compound and Amikacin against Common Aminoglycoside-Modifying Enzymes
| Enzyme Family | Specific Enzyme | This compound Stability | Amikacin Stability | Reference(s) |
| Acetyltransferases (AACs) | AAC(3)-I | Susceptible | Stable | [4][5][6] |
| AAC(3)-II, -III, -IV, -V | Stable | Variable | [5][6] | |
| AAC(2') | Stable | Variable | [5][6] | |
| AAC(6')-I, -II | Stable | Susceptible | [5][6] | |
| Phosphotransferases (APHs) | APH(3')-I, -II, -III, -IV | Stable | Variable | [5][6] |
| APH(2") | Stable | Susceptible (in bifunctional enzyme) | [5][6] | |
| Nucleotidyltransferases (ANTs) | ANT(2") | Stable | Variable | [5][6] |
| ANT(4') | Stable | Stable | [5][6] | |
| Bifunctional Enzymes | AAC(6')/APH(2") | Susceptible (acetylation) | Susceptible | [5][6] |
This differential stability is a key factor in this compound's efficacy against amikacin-resistant strains.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and amikacin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a crucial metric for assessing antibiotic efficacy.
Agar Dilution Method
-
Media Preparation: Mueller-Hinton agar is prepared and autoclaved.
-
Antibiotic Incorporation: A series of agar plates are prepared, each containing a different, twofold serial dilution of the antibiotic (this compound or amikacin). A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., 10^4 CFU/spot) is prepared from a fresh culture.
-
Inoculation: The bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. While direct comparative time-kill curves for this compound and amikacin against the same resistant Enterobacteriaceae strains were not found in the literature search, the general methodology is as follows.
Broth Macrodilution Method
-
Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Addition: this compound or amikacin is added to the broth cultures at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Incubation: The cultures are incubated at 37°C with shaking.
-
Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on antibiotic-free agar.
-
Colony Counting: After incubation of the plates, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates a favorable profile in its activity against many amikacin-resistant Enterobacteriaceae, largely due to its enhanced stability against a wider array of aminoglycoside-modifying enzymes. This makes this compound a promising candidate for further investigation and development, particularly in the context of treating infections caused by multidrug-resistant Gram-negative bacteria. Amikacin remains a valuable therapeutic option; however, the potential for enzymatic inactivation necessitates careful consideration of local resistance patterns. The experimental data underscores the importance of ongoing surveillance and the development of novel aminoglycosides like this compound to combat the evolving landscape of antibiotic resistance.
References
- 1. This compound, a new aminoglycoside: in vitro activity, post-antibiotic effect and interaction with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of this compound, a novel pseudodisaccharide aminoglycoside, compared with those of other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new, less toxic aminoglycoside antibiotic active against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound to aminoglycoside-modifying enzymes produced by 341 bacterial clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound to aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactimicin's Efficacy in Biofilm Infection Models: A Comparative Analysis
A comparative guide for researchers and drug development professionals on the anti-biofilm efficacy of Daptomycin, Vancomycin, and Linezolid. This guide provides a comprehensive overview of their performance in established biofilm infection models, supported by experimental data and detailed methodologies.
Note: Initial searches for "Dactimicin" did not yield any publicly available data regarding its efficacy in biofilm infection models. It is possible that "this compound" is a novel compound with limited research, a less common name for another antibiotic, or a misspelling of a similar-sounding drug. This guide will therefore focus on a comparative analysis of three well-established antibiotics used to treat biofilm-related infections: Daptomycin, Vancomycin, and Linezolid.
Executive Summary
Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antibiotic therapies. This guide provides a comparative analysis of the efficacy of three key antibiotics—Daptomycin, Vancomycin, and Linezolid—against bacterial biofilms, particularly those formed by Staphylococcus aureus. The data presented is compiled from various in vitro and in vivo studies to offer a quantitative and qualitative assessment of their anti-biofilm properties. Daptomycin generally exhibits potent and rapid bactericidal activity against biofilms, often demonstrating lower minimum biofilm eradication concentrations (MBEC) compared to vancomycin and linezolid. Vancomycin, a standard therapy for MRSA infections, shows variable and often limited efficacy against mature biofilms, frequently requiring high concentrations to achieve a significant reduction in bacterial load. Linezolid, a bacteriostatic agent, can inhibit biofilm formation and shows some activity against mature biofilms, but its efficacy in eradication is less pronounced than that of daptomycin.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-biofilm activity of Daptomycin, Vancomycin, and Linezolid against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA) and Staphylococcus epidermidis.
Table 1: In Vitro Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus spp.
| Antibiotic | Organism | Strain | MBIC (μg/mL) | MBEC (μg/mL) | Reference |
| Daptomycin | S. aureus (MSSA) | ATCC 27217 | - | 7 | |
| S. aureus (MRSA) | Clinical Isolate | - | 15 | ||
| S. aureus (MRSA) | ATCC 43300 | - | 2.5 | [1] | |
| S. aureus (Daptomycin-Resistant MRSA) | - | - | 0.625 | [1] | |
| Vancomycin | S. aureus (MSSA) | ATCC 27217 | >2000 | >2000 | |
| S. aureus (MRSA) | Clinical Isolate | >2000 | >2000 | ||
| S. aureus | Clinical Isolates | Often >1024 | >1024 | [2] | |
| Linezolid | S. aureus (MRSA) | ATCC 43300 | 16 | - | |
| S. aureus (MSSA) | ATCC 29213 | 32 | - | ||
| S. epidermidis | Clinical Isolate | 8 - 32 | - |
Table 2: In Vitro and In Vivo Bacterial Load Reduction in Biofilm Models
| Antibiotic | Model | Organism | Strain | Treatment | Log Reduction (CFU/mL or CFU/cm²) | Reference |
| Daptomycin | Rabbit Catheter | S. aureus (MSSA) | ATCC 27217 | 50 mg/mL lock | 6.07 | |
| Rabbit Catheter | S. aureus (MRSA) | Clinical Isolate | 50 mg/mL lock | 6.59 | ||
| In Vitro PK/PD Model | S. aureus (MRSA) | N315 | 10 mg/kg/day simulated dose | 2.73 | ||
| In Vitro PK/PD Model | S. aureus (MRSA) | MRSA-1811 | Simulated bone concentration | 1.50 | ||
| In Vitro PK/PD Model | S. aureus (MRSA) | MRSA-1733 | Simulated bone concentration | 0.56 | ||
| Vancomycin | In Vitro PK/PD Model | S. aureus (MRSA) | N315 | Standard dose + Rifampin | 1.76 | |
| Rabbit Catheter | S. aureus (MSSA) | ATCC 27217 | 10 mg/mL lock | < 2 | ||
| Rabbit Catheter | S. aureus (MRSA) | Clinical Isolate | 10 mg/mL lock | < 2 | ||
| In Vitro Time-Kill | S. aureus (High biofilm producer) | Clinical Isolates | 15 mg/L | Minimal activity | ||
| Linezolid | In Vitro Pharmacokinetic Model | S. aureus (MRSA) | MR 038 | Simulated doses | Reduction observed, but not eradication | |
| In Vitro Model | S. aureus (MRSA) | ATCC 43300 & Clinical Isolate | 20 µg/mL | 98.6% - 99.8% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro and in vivo models used to assess anti-biofilm efficacy.
In Vitro Dynamic Biofilm Model (CDC Biofilm Reactor)
The CDC Biofilm Reactor is a continuously stirred tank reactor that provides a consistent shear force across multiple coupons, allowing for the growth of reproducible biofilms.
Protocol Outline:
-
Reactor Assembly and Sterilization: The reactor, containing coupons of a clinically relevant material (e.g., polycarbonate, titanium), is assembled and sterilized by autoclaving.
-
Inoculation and Batch Phase: A sterilized growth medium (e.g., Tryptic Soy Broth) is added to the reactor and inoculated with a standardized bacterial suspension (e.g., S. aureus at ~10⁸ CFU/mL). The reactor is then operated in a batch phase for a set period (e.g., 24 hours) with constant stirring to allow for initial bacterial attachment and biofilm formation.
-
Continuous Flow Phase: Following the batch phase, fresh medium is continuously pumped into the reactor at a defined flow rate, while the effluent is removed. This simulates physiological conditions and allows for the development of a mature biofilm over several days.
-
Antibiotic Challenge: Once a mature biofilm has formed, the medium is switched to one containing the antibiotic(s) at desired concentrations. The treatment is carried out for a specified duration.
-
Efficacy Assessment: After treatment, the coupons are aseptically removed. The biofilm is detached from the coupon surface (e.g., by sonication or vortexing), and the viable bacteria are quantified by serial dilution and plating to determine the colony-forming units (CFU) per unit area (e.g., CFU/cm²).
Experimental Workflow for In Vitro CDC Biofilm Reactor Model
Caption: Workflow for assessing anti-biofilm efficacy using a CDC Biofilm Reactor.
In Vivo Subcutaneous Catheter Infection Model (Mouse)
This model mimics foreign-body infections, which are commonly associated with biofilms.
Protocol Outline:
-
Animal Preparation: Mice are anesthetized, and a small incision is made on their flank.
-
Catheter Implantation: A sterile catheter segment (e.g., 1 cm polyurethane) is implanted subcutaneously.
-
Infection Induction: A standardized inoculum of bacteria (e.g., 10⁵ CFU of S. aureus) is injected into the lumen of the catheter.
-
Biofilm Development: The infection is allowed to establish and form a biofilm on the catheter over a period of several days (e.g., 2-8 days).
-
Antibiotic Administration: The mice are treated with the test antibiotics via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at doses that mimic human pharmacokinetic profiles.
-
Efficacy Assessment: At the end of the treatment period, the mice are euthanized. The catheter is explanted, and the surrounding tissue may also be harvested. The catheter is rinsed to remove non-adherent bacteria, and the biofilm is then dislodged (e.g., by sonication). The number of viable bacteria is quantified by CFU counting.
Experimental Workflow for In Vivo Subcutaneous Catheter Infection Model
Caption: Workflow of a mouse subcutaneous catheter infection model for in vivo efficacy testing.
Signaling Pathways in Biofilm Formation and Antibiotic Action
The formation of bacterial biofilms is a complex process regulated by various signaling pathways. Understanding how antibiotics interact with these pathways can provide insights into their mechanisms of action against biofilms.
The Accessory Gene Regulator (agr) Quorum-Sensing System
The agr system is a key quorum-sensing pathway in S. aureus that regulates the expression of virulence factors and is involved in biofilm development. In the early stages of biofilm formation, agr activity is typically low, which favors cell adhesion. As the biofilm matures and cell density increases, agr is activated, leading to the production of toxins and proteases that can promote biofilm dispersal. Some studies suggest that certain antibiotics at sub-inhibitory concentrations can modulate agr activity, thereby influencing biofilm formation.
Daptomycin's Mechanism of Action
Daptomycin is a cyclic lipopeptide antibiotic that disrupts bacterial cell membrane function in a calcium-dependent manner. Its bactericidal effect is rapid and concentration-dependent.
Mechanism Steps:
-
Calcium-Dependent Binding: Daptomycin binds to the bacterial cytoplasmic membrane in the presence of calcium ions.
-
Membrane Insertion and Oligomerization: The lipophilic tail of daptomycin inserts into the cell membrane, leading to the formation of oligomeric complexes.
-
Membrane Depolarization and Ion Leakage: The daptomycin oligomers disrupt the membrane structure, causing a rapid depolarization of the membrane potential and leakage of intracellular ions, particularly potassium.
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential and ion gradients leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.
Signaling Pathway of Daptomycin's Action on the Bacterial Cell Membrane
Caption: Daptomycin's mechanism of action leading to bacterial cell death.
Conclusion
The data compiled in this guide highlights the differential efficacy of Daptomycin, Vancomycin, and Linezolid against bacterial biofilms. Daptomycin consistently demonstrates superior bactericidal activity against mature biofilms compared to vancomycin and linezolid. While vancomycin remains a cornerstone for treating MRSA infections, its effectiveness against biofilms is often limited, necessitating higher doses or combination therapies. Linezolid shows promise in inhibiting biofilm formation and has some activity against established biofilms.
The choice of antibiotic for treating biofilm-associated infections should be guided by in vitro susceptibility testing that considers the biofilm mode of growth (i.e., MBIC and MBEC) and the specific clinical context. The experimental models and data presented here provide a framework for researchers and clinicians to evaluate and compare the anti-biofilm potential of existing and novel antimicrobial agents. Further head-to-head comparative studies under standardized conditions are warranted to provide more definitive guidance on the optimal treatment for biofilm-related infections.
References
Dactimicin Exhibits Lower In Vitro Efficacy Against Pseudomonas aeruginosa Compared to Netilmicin
A comprehensive review of available in vitro studies indicates that dactimicin is less active against Pseudomonas aeruginosa when compared to netilmicin. This difference in efficacy is primarily reflected in the minimum inhibitory concentrations (MICs) required to inhibit the growth of this opportunistic pathogen.
While direct head-to-head clinical trials are limited, laboratory data provides valuable insights for researchers and drug development professionals. A key comparative study evaluating the in vitro activity of this compound against a range of Gram-negative bacteria, including P. aeruginosa, demonstrated its reduced potency against this particular organism in comparison to other aminoglycosides like netilmicin.
Comparative In Vitro Susceptibility
The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and netilmicin against Pseudomonas aeruginosa. It is important to note that comprehensive MIC50 and MIC90 data for this compound against a large collection of P. aeruginosa isolates is not widely available in the public domain. The data for netilmicin is more robust, derived from larger surveillance studies.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Netilmicin | 0.12 - >256 | 2 | 8 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
The determination of in vitro efficacy for both this compound and netilmicin against Pseudomonas aeruginosa typically adheres to standardized antimicrobial susceptibility testing (AST) methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Bacterial Strains: A panel of clinical isolates of Pseudomonas aeruginosa is used. For quality control, a reference strain such as P. aeruginosa ATCC 27853 is included.
2. Media: Cation-adjusted Mueller-Hinton broth or agar is the standard medium for susceptibility testing of aminoglycosides against P. aeruginosa.
3. Inoculum Preparation: A standardized inoculum of the bacterial isolates is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test system.
4. Antibiotic Preparation: Stock solutions of this compound and netilmicin are prepared and serially diluted to obtain a range of concentrations to be tested.
5. Test Procedure (Broth Microdilution):
- The diluted antibiotic solutions are added to the wells of a microtiter plate.
- The standardized bacterial inoculum is added to each well.
- A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
Both this compound and netilmicin are aminoglycoside antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Resistance to aminoglycosides in P. aeruginosa can occur through several mechanisms, which can impact the efficacy of both this compound and netilmicin.
The primary mechanism of resistance involves the production of aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. These enzymes inactivate the drug, preventing it from binding to the ribosome. Studies have shown that this compound can be inactivated by adenyltransferases produced by P. aeruginosa.
Conclusion
Based on the available in vitro data, netilmicin demonstrates superior activity against Pseudomonas aeruginosa compared to this compound. The higher MIC values observed for this compound suggest that it is a less potent agent against this clinically important pathogen. For researchers and drug development professionals, this underscores the importance of specific susceptibility testing when considering aminoglycosides for the treatment of P. aeruginosa infections and highlights the variability in efficacy even within the same antibiotic class. Further in vivo studies and comprehensive surveillance of this compound's activity against contemporary clinical isolates of P. aeruginosa are warranted to fully elucidate its potential therapeutic role.
Comparative Nephrotoxicity of Dactimicin and Gentamicin in Animal Models: A Guide for Researchers
This guide provides a comparative overview of the nephrotoxicity profiles of Dactimicin and the widely-used aminoglycoside, Gentamicin, based on available data from animal studies. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical safety assessment of novel antibiotics. While direct quantitative comparisons are limited by the availability of full-text studies for this compound, this guide synthesizes existing abstract data and extensive research on Gentamicin to offer a clear perspective on their relative renal safety.
Data Presentation: Quantitative Comparison of Nephrotoxicity Markers
The following tables summarize key renal safety markers observed in animal models following administration of this compound and Gentamicin. It is important to note that the data for this compound is derived from descriptive summaries in published abstracts, as full quantitative datasets were not accessible. In contrast, extensive data is available for Gentamicin, a well-established model for drug-induced nephrotoxicity.
Table 1: Effects on Blood Urea Nitrogen (BUN) and Serum Creatinine in Rodent Models
| Drug | Animal Model | Dosage | Duration | BUN Change | Serum Creatinine Change | Reference |
| This compound | Dehydrated Mice | 200 mg/kg (i.m.) | Single dose | No significant change reported | No significant change reported | |
| Rats | 20-270 mg/kg/day | 11 or 30 days | No significant changes reported | No significant changes reported | ||
| Gentamicin | Dehydrated Mice | 200 mg/kg (i.m.) | Single dose | Significant elevation reported | Significant elevation reported | |
| Rats | 30 mg/kg/day (s.c.) | 7 days | No significant change | No significant change | [1] | |
| Rats | 100 mg/kg/day (s.c.) | 7 days | ~5.6-fold increase | ~3.4-fold increase | [1] | |
| Mice | 80 mg/kg/day (i.p.) | 7 days | Significant increase | Increased from 0.2 mg/dl to 0.6 mg/dl |
Table 2: Effects on Urinary Biomarkers and Renal Histology in Rat Models
| Drug | Dosage | Duration | Urinary N-acetyl-β-D-glucosaminidase (NAG) Change | Urinary Nucleated Cells Change | Renal Histology Observations | Reference |
| This compound | 40 and 80 mg/kg/day | 11 or 21 days | Slight increase reported | Slight increase reported | Fewer lesions on proximal tubular cells compared to astromicin | |
| 20-270 mg/kg/day | 11 or 30 days | Fewer changes at high dosages compared to astromicin | Fewer changes at high dosages compared to astromicin | Consistently fewer lesions on proximal tubular cells than astromicin | ||
| Gentamicin | Not specified | Not specified | Significant increase reported | Not specified | Proximal tubular cell necrosis, apoptosis, and necroptosis.[2] | |
| 100 mg/kg/day | 7 days | Significant increase in urinary proteins | Not specified | Moderate to severe histological changes | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing drug-induced nephrotoxicity in animal models, primarily based on studies involving Gentamicin.
Gentamicin-Induced Nephrotoxicity Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
-
Induction of Nephrotoxicity: Gentamicin is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 30 to 100 mg/kg/day for a period of 7 to 14 consecutive days.[1] A control group receives saline injections.
-
Sample Collection:
-
Urine: 24-hour urine samples are collected using metabolic cages at baseline and specified time points during the study for biomarker analysis (e.g., NAG, protein).
-
Blood: Blood samples are collected, often via retro-orbital plexus or cardiac puncture at the termination of the study, to measure serum creatinine and BUN.
-
-
Histopathological Examination: At the end of the treatment period, animals are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of tubular necrosis, cast formation, and other pathological changes.
Assessment of Urinary N-acetyl-β-D-glucosaminidase (NAG)
Urinary NAG is a sensitive biomarker for renal tubular damage. Its activity is measured spectrophotometrically. The assay typically involves the incubation of the urine sample with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The amount of p-nitrophenol released is proportional to the NAG activity and is quantified by measuring the absorbance at a specific wavelength.
Mandatory Visualization
Signaling Pathways in Gentamicin-Induced Nephrotoxicity
Gentamicin-induced nephrotoxicity is a multifactorial process involving direct cellular toxicity and the activation of several damaging signaling cascades within renal tubular cells.
Caption: Gentamicin-induced nephrotoxicity signaling cascade.
Experimental Workflow for Comparative Nephrotoxicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the nephrotoxicity of two compounds in an animal model.
Caption: Workflow for comparative nephrotoxicity studies.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Dactinomycin
Note: The initial request for "Dactimicin" has been interpreted as "Dactinomycin," a cytotoxic and genotoxic anticancer agent, based on the context of hazardous drug handling. The following safety protocols are specific to Dactinomycin.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Dactinomycin. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between laboratory personnel and hazardous drugs and must be used consistently.[1] The following table summarizes the required PPE for handling Dactinomycin.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Double gloving with powder-free nitrile or latex gloves is required.[2][3] The outer glove should be placed over the gown cuff.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Gown | A disposable, back-fastening gown made of a low-permeability, lint-free fabric is mandatory.[1][3] Gowns should have long sleeves with tight-fitting cuffs.[1][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are required for eye protection.[2] A face shield should be worn in conjunction with goggles to protect against splashes.[1][4] |
| Respiratory Protection | NIOSH-Certified Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is necessary when there is a risk of inhaling airborne powder or aerosols.[1] Surgical masks do not offer adequate protection from drug exposure.[4] |
| Other | Shoe and Hair Covers | Shoe and hair covers should be used to prevent the spread of contamination.[4] |
Operational Plan: Handling Dactinomycin
Dactinomycin is a potent cytotoxic agent that can be absorbed through inhalation, ingestion, and skin contact.[2] It is classified as a suspected carcinogen and may have fetotoxic, teratogenic, and reproductive health effects.[2]
Preparation and Handling Workflow:
-
Designated Area: All handling of Dactinomycin powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[5] The work area should be clearly marked with warning signs restricting access to authorized personnel.[3]
-
Donning PPE: Before handling the drug, put on all required PPE in the correct order. This includes an inner pair of gloves, a gown, a second pair of gloves (over the gown cuffs), eye and face protection, and respiratory protection if needed.
-
Reconstitution: If working with the powdered form, reconstitute it carefully to avoid generating dust.[2]
-
During Handling: Avoid all direct contact with the drug. Do not eat, drink, or smoke in the handling area.[2][3]
-
Doffing PPE: After handling is complete, remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag.[3]
Disposal Plan
Proper disposal of Dactinomycin and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Hazardous Waste: All Dactinomycin waste, including unused drug, contaminated PPE, and handling materials (e.g., vials, syringes, absorbent pads), must be disposed of as hazardous chemical waste.[6]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all Dactinomycin waste.
-
Institutional Guidelines: Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.[6][7]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of Dactinomycin.
Caption: Workflow for safe handling and disposal of Dactinomycin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
